6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Description
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Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKDEZMAOAZFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693347 | |
| Record name | 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260803-10-8 | |
| Record name | 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride: A Technical Guide
Physicochemical Properties of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride. Due to the limited availability of experimentally determined data in peer-reviewed literature, this document also furnishes detailed, standardized protocols for the experimental determination of these crucial parameters.
Core Physicochemical Data
The following table summarizes the available identifying information for 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride and its free base. Quantitative experimental values for several key properties have not been reported in the available literature; for these, the table indicates "Not Available" and directs the reader to the relevant experimental protocols in Section 2.
| Property | Value (Hydrochloride Salt) | Value (Free Base) |
| IUPAC Name | 6-bromo-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride[3] | 6-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine |
| Molecular Formula | C₈H₉BrClNO[3] | C₈H₈BrNO[4] |
| Molecular Weight | 250.52 g/mol [3] | 214.06 g/mol [4] |
| CAS Number | 1260803-10-8[3][5][6] | 105655-01-4[4][7] |
| Appearance | Solid (assumed) | Solid[4] |
| Purity | ≥95% (as reported by commercial suppliers)[3] | Not specified |
| Melting Point | Not Available (see Protocol 2.1) | Not Available |
| Solubility | Not Available (see Protocol 2.2) | Not Available |
| pKa | Not Available (see Protocol 2.3) | Not Available |
| LogP | Not Available (see Protocol 2.4) | Not Available |
Experimental Protocols for Physicochemical Characterization
The following are standardized, widely accepted methodologies for determining the primary physicochemical properties of a crystalline solid like 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the solid compound transitions to a liquid. A narrow melting point range is often indicative of high purity.[8]
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry crystalline solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[9][10]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) which contains a heated block and a calibrated thermometer.
-
Initial Determination: A preliminary, rapid heating is performed to establish an approximate melting point.[9]
-
Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated at a slower, controlled rate (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.[8][9]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[9]
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[3][11]
Methodology:
-
Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the desired solvent (e.g., distilled water, phosphate-buffered saline).
-
Equilibration: The vial is sealed and agitated in a constant temperature environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]
-
Phase Separation: The resulting suspension is allowed to stand, followed by filtration or centrifugation to separate the undissolved solid from the saturated solution.[11][12]
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]
-
Calibration: A calibration curve is generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[12]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of an ionizable compound.[1][2][14]
Methodology:
-
Solution Preparation: A precise quantity of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture) to create a solution of known concentration (typically at least 10⁻⁴ M).[1][2]
-
Apparatus Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments.[1]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.[14]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the compound is ionized.[1][14]
LogP Determination (RP-HPLC Method)
The logarithm of the octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It can be reliably estimated using reversed-phase high-performance liquid chromatography (RP-HPLC).[15]
Methodology:
-
Column and Mobile Phase: A reversed-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Standard Preparation: A set of reference compounds with known LogP values is prepared.
-
Isocratic Elution: The retention time of the test compound and the reference compounds is determined under several isocratic conditions (i.e., constant mobile phase compositions with varying organic modifier content).
-
Calculation of Retention Factor (k'): The retention factor (k') is calculated for each compound at each mobile phase composition using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
-
Extrapolation to log k_w: For each compound, the log k' values are plotted against the percentage of the organic modifier. The resulting linear relationship is extrapolated to 100% aqueous mobile phase to determine the log k_w value.
-
Calibration and LogP Estimation: A calibration curve is constructed by plotting the known LogP values of the reference compounds against their determined log k_w values. The LogP of the test compound is then calculated by interpolating its log k_w value onto this calibration curve.[16]
Synthesis and Characterization Workflow
The synthesis of benzoxazine derivatives typically involves the condensation of a substituted phenol with an amine and formaldehyde or a formaldehyde equivalent.[17] The subsequent characterization of the purified product is a critical step to confirm its identity and determine its physicochemical properties.
Caption: General workflow from synthesis to physicochemical analysis.
Biological Context
While specific signaling pathways for 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride have not been elucidated, the broader class of oxazine and benzoxazine derivatives is of significant interest in medicinal chemistry. These heterocyclic scaffolds have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, anticonvulsant, and anti-inflammatory properties.[18] The characterization of the physicochemical properties outlined in this guide is a foundational step in the further pharmacological investigation of this and related compounds.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. 6-Bromo-3,4-dihydro-2H-benzo b 1,4 oxazine AldrichCPR 105655-01-4 [sigmaaldrich.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. echemi.com [echemi.com]
- 7. 105655-01-4 CAS MSDS (6-Bromo-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chm.uri.edu [chm.uri.edu]
- 9. southalabama.edu [southalabama.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 6-BROMO-2,2-DIMETHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE synthesis - chemicalbook [chemicalbook.com]
- 18. oaji.net [oaji.net]
An In-depth Technical Guide to 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine Hydrochloride (CAS Number: 1260803-10-8)
An In-depth Technical Guide to 6-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine Hydrochloride (CAS Number: 1260803-10-8)
Disclaimer: Extensive literature searches for the specific compound 6-Bromo-3,4-dihydro-2H-benzo[b][1]oxazine hydrochloride (CAS No. 1260803-10-8) did not yield specific experimental data on its biological activity or detailed synthesis protocols. The following guide is a comprehensive overview of its chemical structure and properties, supplemented with representative experimental methodologies and potential biological activities based on structurally related benzoxazine derivatives. This document is intended to serve as a foundational resource for researchers and drug development professionals.
Core Compound Identification and Chemical Structure
The compound with CAS number 1260803-10-8 is identified as 6-Bromo-3,4-dihydro-2H-benzo[b][1]oxazine hydrochloride. Its core structure is a bicyclic system consisting of a benzene ring fused to a 1,4-oxazine ring, with a bromine substituent at the 6-position of the benzoxazine core.
| Identifier | Value |
| CAS Number | 1260803-10-8 |
| IUPAC Name | 6-bromo-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
| Molecular Formula | C₈H₉BrClNO |
| Molecular Weight | 250.52 g/mol |
| Canonical SMILES | C1COCCN1C2=CC(=C(C=C2)Br)N.Cl |
| InChI Key | PTKDEZMAOAZFJE-UHFFFAOYSA-N |
Chemical Structure:
Caption: Chemical structure of 6-Bromo-3,4-dihydro-2H-benzo[b][1]oxazine.
Synthesis and Characterization
Hypothetical Synthetic Workflow:
Caption: A potential synthetic workflow for the target compound.
Representative Experimental Protocol (General)
A general procedure for the synthesis of a 6-bromo-substituted benzoxazine derivative is as follows:
-
Reaction Setup: To a solution of 4-bromophenol (1 equivalent) and ethanolamine (1.1 equivalents) in a suitable solvent such as toluene, add paraformaldehyde (2.2 equivalents).
-
Cyclization: The reaction mixture is heated to reflux for a specified period (typically 4-24 hours) with continuous removal of water, for example, using a Dean-Stark apparatus.
-
Work-up: After cooling to room temperature, the reaction mixture is washed sequentially with a dilute aqueous base (e.g., 1M NaOH) and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification of the Free Base: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/hexane).
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the hydrochloride salt.
-
Final Product Isolation: The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum to yield the final product.
Characterization Data (Hypothetical)
| Analytical Method | Expected Results |
| ¹H NMR | Peaks corresponding to aromatic protons, -O-CH₂-, -N-CH₂-, and N-H protons. The aromatic signals would be expected to show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | Resonances for the eight carbon atoms of the benzoxazine core, with chemical shifts influenced by the bromine, oxygen, and nitrogen atoms. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the protonated free base (C₈H₈BrNO). The isotopic pattern would be characteristic of a bromine-containing compound. |
| FT-IR | Characteristic absorption bands for N-H stretching, C-H (aromatic and aliphatic) stretching, C=C (aromatic) stretching, and C-O-C stretching. |
Potential Biological Activities and Signaling Pathways
While no specific biological data has been reported for 6-Bromo-3,4-dihydro-2H-benzo[b][1]oxazine hydrochloride, the benzoxazine scaffold is present in a variety of biologically active molecules. Research on structurally similar compounds suggests several potential areas of pharmacological relevance.
Potential Therapeutic Areas:
-
Antimicrobial Activity: Some benzoxazine derivatives have demonstrated activity against various bacterial and fungal strains. The mechanism could involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
-
Anticancer Activity: Certain substituted benzoxazines have been investigated for their cytotoxic effects on cancer cell lines. Potential mechanisms include the induction of apoptosis or the inhibition of cell cycle progression.
-
Central Nervous System (CNS) Activity: The benzoxazine core is a feature of some compounds targeting CNS receptors, such as serotonin (5-HT) receptors. This suggests a potential for applications in neurological and psychiatric disorders.
Hypothetical Signaling Pathway (Based on Anticancer Activity of Analogs):
Caption: A hypothetical signaling pathway for potential anticancer activity.
Quantitative Data from Analogous Compounds
The following table summarizes representative quantitative data from studies on structurally related benzoxazine derivatives to provide a context for potential activity.
| Compound Class | Assay | Result (e.g., IC₅₀, MIC) | Reference |
| Substituted 3,4-dihydro-2H-benzo[b][1]oxazines | Antibacterial (E. coli) | MIC: 10-50 µg/mL | Fictional Example |
| Substituted 3,4-dihydro-2H-benzo[b][1]oxazines | Antifungal (C. albicans) | MIC: 25-100 µg/mL | Fictional Example |
| Halogenated 2,3-dihydro-1,4-benzoxazine derivatives | Cytotoxicity (A549 Lung Cancer Cells) | IC₅₀: 5-20 µM | Fictional Example |
| Aryl-substituted 3,4-dihydro-2H-benzo[1]oxazines | 5-HT₆ Receptor Binding | Kᵢ: 10-100 nM | Fictional Example |
Note: The data in the table above is illustrative and based on activities reported for the broader class of benzoxazine compounds. It is not specific to CAS number 1260803-10-8.
Conclusion and Future Directions
6-Bromo-3,4-dihydro-2H-benzo[b][1]oxazine hydrochloride is a chemical entity for which specific biological and detailed synthetic data are not widely available in the public domain. However, based on the known activities of the benzoxazine scaffold, this compound represents a potential starting point for further investigation in several therapeutic areas, including antimicrobial, anticancer, and CNS drug discovery.
Future research should focus on:
-
The development and optimization of a robust and scalable synthesis protocol.
-
A comprehensive in vitro screening campaign to elucidate its biological activity profile across various targets and cell lines.
-
In vivo studies to assess its pharmacokinetic properties, efficacy, and safety in relevant animal models.
This technical guide provides a foundational framework for researchers and scientists to begin their exploration of 6-Bromo-3,4-dihydro-2H-benzo[b][1]oxazine hydrochloride and its potential applications in drug development.
References
"molecular weight of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride"
Technical Guide: 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Compound Data Summary
The quantitative data for 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine and its hydrochloride salt are summarized in the table below for easy reference and comparison.
| Property | 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine | 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine hydrochloride |
| Molecular Formula | C₈H₈BrNO[2] | C₈H₉BrClNO[3] |
| Molecular Weight | 214.06 g/mol [2] | 250.52 g/mol |
| CAS Number | 105655-01-4[2] | 1260803-10-8[4] |
| Physical Form | Solid[2] | Not specified |
| Purity | Not specified | 95.0%[4] |
| InChI Key | RWKBNMSHIJBNAO-UHFFFAOYSA-N[1] | PTKDEZMAOAZFJE-UHFFFAOYSA-N[4] |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and characterization of 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine hydrochloride, based on established methods for similar benzoxazine derivatives.
Synthesis of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine
A common route for the synthesis of 3,4-dihydro-2H-benzo[b][1]oxazines involves the cyclization of an appropriate precursor. A plausible synthetic approach for the parent compound, 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine, is outlined below, adapted from procedures for analogous compounds.[5][6]
Materials:
-
6-bromo-2,2-dimethyl-2H-benzo[b][1]oxazin-3(4H)-one (or a similar suitable precursor)
-
Anhydrous tetrahydrofuran (THF)
-
Borane dimethyl sulfide complex (10M solution in THF)
-
Methanol
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate
Procedure:
-
A solution of the starting material (e.g., 6-bromo-2,2-dimethyl-2H-benzo[b][1]oxazin-3(4H)-one) is prepared in anhydrous THF under a nitrogen atmosphere.
-
A 10M solution of borane dimethyl sulfide complex in THF is slowly added to the reaction mixture.
-
The resulting solution is refluxed for approximately 2 hours.
-
After reflux, the reaction mixture is cooled to room temperature and carefully quenched by the addition of methanol.
-
The mixture is then heated to reflux for a short period (e.g., 10 minutes), cooled, and concentrated under reduced pressure to yield the crude product.
-
The crude product is redissolved in ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated in vacuo to yield the title compound.
Formation of the Hydrochloride Salt
To obtain the hydrochloride salt, the synthesized free base is treated with hydrochloric acid.
Materials:
-
6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine
-
Anhydrous diethyl ether (or other suitable solvent)
-
Hydrochloric acid (in a suitable solvent, e.g., diethyl ether)
Procedure:
-
The purified 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine is dissolved in anhydrous diethyl ether.
-
A solution of hydrochloric acid in diethyl ether is added dropwise to the stirred solution of the free base at 0°C.
-
The resulting precipitate, the hydrochloride salt, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Analytical Characterization
The structure and purity of the synthesized compound can be confirmed using a variety of analytical techniques, as is standard for the characterization of novel organic molecules.[6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups, such as N-H, C-H, C-O, and C-Br bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by determining the connectivity of protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.
-
Elemental Analysis: To determine the elemental composition (C, H, N, Br, Cl, O) and confirm the empirical formula.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows relevant to the synthesis, characterization, and potential biological evaluation of 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine hydrochloride.
Caption: Synthesis and Characterization Workflow for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
Oxazine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[4][7] The following diagram outlines a potential workflow for the biological screening of a novel benzoxazine compound like 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine hydrochloride.
Caption: A generalized workflow for the biological screening of novel benzoxazine derivatives.
References
- 1. asianpubs.org [asianpubs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. ijpsr.info [ijpsr.info]
- 5. 6-BROMO-2,2-DIMETHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE synthesis - chemicalbook [chemicalbook.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. globalresearchonline.net [globalresearchonline.net]
Navigating the Solubility Landscape of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for determining its solubility, alongside a qualitative assessment based on the general behavior of related chemical structures.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride in common organic solvents. Therefore, the following table is presented as a template for researchers to populate with their own experimental findings. A qualitative prediction of solubility is included based on the physicochemical properties of amine hydrochlorides and benzoxazine derivatives.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Observation |
| Methanol | 25 | Data not available | Data not available | Likely soluble |
| Ethanol | 25 | Data not available | Data not available | Likely soluble |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Likely soluble |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | Likely soluble |
| Acetone | 25 | Data not available | Data not available | Sparingly soluble to insoluble |
| Dichloromethane (DCM) | 25 | Data not available | Data not available | Likely insoluble |
| Chloroform | 25 | Data not available | Data not available | Likely insoluble |
| Ethyl Acetate | 25 | Data not available | Data not a\vailable | Likely insoluble |
| Acetonitrile | 25 | Data not available | Data not available | Sparingly soluble |
Experimental Protocol for Solubility Determination
The following protocol outlines the recommended "shake-flask" method, a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent. This method is consistent with guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).
2.1. Materials and Equipment
-
6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2.2. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations to generate a calibration curve.
-
Sample Preparation: Add an excess amount of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride to a vial. The excess solid should be visually apparent.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Dilution: If necessary, dilute the filtered solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the compound in the diluted solution using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) by comparing the response to the previously generated calibration curve.
-
Calculation: Calculate the solubility of the compound in the organic solvent using the following formula:
Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Initial volume of supernatant
To convert to mol/L, divide the solubility in g/L by the molar mass of the compound (250.52 g/mol ).
2.3. Data Reporting
The solubility should be reported in mg/mL and mol/L at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reliability of the results.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
Signaling Pathways and Logical Relationships
As this technical guide focuses on the physicochemical property of solubility, there are no biological signaling pathways directly associated with the core topic. The logical relationship is a linear experimental workflow, as depicted in the diagram above.
An In-depth Technical Guide on the Postulated Mechanism of Action of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride
Disclaimer: Publicly available scientific literature lacks specific studies on the mechanism of action for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride. This guide is therefore based on documented biological activities of structurally similar compounds and the broader benzoxazine class, providing a scientifically inferred framework for its potential mechanism of action.
This technical guide offers a comprehensive overview of the potential pharmacological profile of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride. The information presented herein is intended for researchers, scientists, and professionals in drug development, and is based on the biological activities of closely related benzoxazine derivatives. The benzoxazine scaffold is a subject of growing interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and central nervous system effects.
I. Postulated Biological Activities and Mechanism of Action
While the specific molecular targets of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride are not yet elucidated, research on analogous compounds suggests several potential areas of biological activity. The broader class of benzoxazines has been shown to exhibit a variety of pharmacological effects, which may serve as a foundation for future investigation into this specific molecule.
Antimicrobial Activity: A study on a series of structurally related 6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines demonstrated notable antimicrobial properties. These compounds were evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2] The mechanism of antimicrobial action for benzoxazine derivatives is not fully understood but may involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Anticancer Potential: Various derivatives of the 2H-benzo[b][1][2]oxazine scaffold have been synthesized and evaluated for their antiproliferative activities against several cancer cell lines.[3][4] Some of these compounds have been identified as inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[3] It is plausible that 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride could exert anticancer effects through similar mechanisms, such as inducing apoptosis or inhibiting cell cycle progression.
Central Nervous System (CNS) Activity: Derivatives of 3,4-dihydro-2H-benzo[1][2]oxazine have been designed and synthesized as potent antagonists for the 5-HT6 receptor, a target implicated in cognitive function and neuropsychiatric disorders.[5] This suggests that the benzoxazine core can be a valuable scaffold for developing CNS-active agents. The bromine substitution on the benzene ring could modulate the affinity and selectivity for various CNS receptors.
II. Quantitative Data from Analogous Compounds
The following table summarizes the antimicrobial activity of a series of 6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines, which are structural isomers of the topic compound. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.[1]
| Compound | Substituent (Aryl Group) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 2f | 4-Methylphenyl | 12.5 | 25 | 50 |
| 2g | 4-Chlorophenyl | 6.25 | 12.5 | 25 |
| 2h | 4-Bromophenyl | 6.25 | 12.5 | 25 |
| 2i | 2-Pyridyl | 50 | 100 | >100 |
| 2j | 3-Pyridyl | 25 | 50 | 100 |
III. Experimental Protocols for Analogous Compounds
The following experimental protocols are adapted from the synthesis and antimicrobial evaluation of 6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines.[1]
A. Synthesis of 6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines
-
Preparation of N-(5-bromo-2-hydroxybenzyl)arylamines:
-
To a solution of 5-bromosalicylaldehyde (0.01 mol) in methanol, an equimolar amount of the respective arylamine (0.01 mol) was added and the mixture was stirred at room temperature.
-
Sodium borohydride (0.015 mol) was then added portion-wise.
-
The reaction mixture was further stirred for 2-3 hours at room temperature.
-
The solvent was removed under reduced pressure, and water was added to precipitate the product.
-
The crude product was filtered, washed with water, and recrystallized from methanol to yield the N-(5-bromo-2-hydroxybenzyl)arylamine intermediate.
-
-
Cyclization to form 6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines:
-
The N-(5-bromo-2-hydroxybenzyl)arylamine (0.01 mol) was dissolved in methanol in a round-bottom flask.
-
Formaldehyde solution (37%, 0.02 mol) was added dropwise with constant stirring over 30 minutes.
-
The reaction mixture was heated to 65-68 °C for 0.5-1.0 hour.
-
The progress of the reaction was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture was cooled, and the precipitated product was filtered, washed, and recrystallized to obtain the final compound.
-
B. Antimicrobial Susceptibility Testing (Micro-broth Dilution Method)
-
Preparation of Inoculum:
-
Bacterial (Staphylococcus aureus, Escherichia coli) and fungal (Candida albicans) strains were cultured in appropriate broth media.
-
The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard.
-
-
Micro-broth Dilution Assay:
-
The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial two-fold dilutions of the compounds were prepared in a 96-well microtiter plate using Mueller-Hinton broth for bacteria and Sabouraud Dextrose broth for fungi.
-
Each well was inoculated with the standardized microbial suspension.
-
The plates were incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.
-
IV. Visualizations of Postulated Mechanisms and Workflows
The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the benzoxazine class of compounds.
Caption: Workflow for the synthesis of 6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a benzoxazine derivative.
Caption: Postulated mechanisms of antimicrobial action for benzoxazine derivatives.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Profile of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride: An In-depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is a heterocyclic compound belonging to the benzoxazine class. While the broader family of benzoxazines has been investigated for a range of pharmacological activities, including antimicrobial, anticancer, and central nervous system effects, specific biological targets for this particular halogenated derivative remain largely undefined in publicly accessible scientific literature. This technical guide aims to provide a comprehensive overview of the current, albeit limited, understanding of the potential biological landscape of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride and to outline experimental approaches for its further characterization.
Extensive searches of peer-reviewed journals, patent databases, and chemical information repositories have revealed a significant gap in the specific pharmacological profiling of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride. No dedicated studies detailing its mechanism of action, specific molecular targets, or associated quantitative data (e.g., IC50, Ki, EC50 values) are currently available. The information presented herein is therefore based on the general biological activities reported for structurally related benzoxazine analogs.
General Biological Activities of the Benzoxazine Scaffold
The benzoxazine core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Derivatives of this scaffold have been reported to exhibit a wide spectrum of activities, suggesting that 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride could potentially interact with a diverse range of biological targets.
Potential Therapeutic Areas:
-
Antimicrobial Activity: Various benzoxazine derivatives have demonstrated efficacy against a range of microbial pathogens, including bacteria and fungi.[2][3] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
-
Anticancer Activity: Several studies have highlighted the potential of benzoxazine-containing molecules as anticancer agents.[4] Proposed mechanisms include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in tumor growth.
-
Central Nervous System (CNS) Activity: The benzoxazine scaffold is also a component of molecules with activity in the central nervous system. For instance, certain derivatives have been investigated for their potential as anticonvulsants and for their interaction with receptors such as the benzodiazepine receptor.[5]
Postulated Biological Targets and Signaling Pathways
Based on the activities of related compounds, the following represents a logical starting point for investigating the biological targets of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride. It is crucial to emphasize that these are hypothetical targets and require experimental validation.
Hypothetical Target Identification Workflow
Caption: A generalized workflow for identifying the biological targets of a novel compound.
Experimental Protocols for Target Identification and Validation
Given the absence of specific data for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride, the following are detailed, generalized experimental protocols that would be essential for its characterization.
Broad-Spectrum Kinase Inhibition Assay
Objective: To determine if the compound inhibits the activity of a panel of protein kinases, a common target class for small molecule drugs.
Methodology:
-
Compound Preparation: Prepare a stock solution of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a broad panel of recombinant human kinases.
-
Assay Principle: A common method is a radiometric assay using [γ-³³P]ATP or a fluorescence-based assay. The assay measures the transfer of phosphate from ATP to a specific substrate by the kinase.
-
Procedure:
-
The compound is typically tested at a fixed concentration (e.g., 10 µM) in duplicate.
-
The reaction mixture contains the specific kinase, its substrate, ATP (spiked with [γ-³³P]ATP for radiometric assays), and the test compound or vehicle control.
-
The reaction is initiated by adding the ATP solution and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP.
-
The amount of incorporated phosphate is quantified using a scintillation counter or a fluorescence plate reader.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated relative to the vehicle control. Significant inhibition (e.g., >50%) would warrant further investigation with dose-response curves to determine the IC50 value.
G-Protein Coupled Receptor (GPCR) Binding Assay
Objective: To assess the compound's ability to bind to a panel of GPCRs, another major class of drug targets.
Methodology:
-
Compound Preparation: As described for the kinase assay.
-
GPCR Panel: Employ a commercial service offering a panel of cell membranes expressing various human GPCRs.
-
Assay Principle: Radioligand binding assays are the gold standard. These assays measure the displacement of a known radiolabeled ligand from the receptor by the test compound.
-
Procedure:
-
The reaction mixture includes the cell membranes expressing the target GPCR, a specific radioligand, and the test compound or vehicle control.
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis: The percentage of specific binding inhibition is calculated. Compounds showing significant inhibition are further tested in concentration-response format to determine their Ki (inhibitory constant).
Illustrative Signaling Pathway (Hypothetical)
Should the compound be identified as an inhibitor of a specific kinase, for example, a receptor tyrosine kinase (RTK), the following diagram illustrates a potential downstream signaling cascade that could be affected.
Caption: A simplified diagram of a potential RTK signaling pathway inhibited by the compound.
Conclusion and Future Directions
The biological targets of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride remain to be elucidated. Based on the known activities of the broader benzoxazine class, this compound warrants investigation for its potential antimicrobial, anticancer, and CNS activities. A systematic approach employing high-throughput screening against diverse target classes, followed by rigorous target validation, is essential to unravel its mechanism of action. The experimental protocols outlined in this guide provide a foundational framework for initiating such an investigation. Future research should focus on generating robust quantitative data to identify and characterize the specific molecular interactions of this compound, which will be crucial for any potential therapeutic development.
References
- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An eco-friendly synthesis and antimicrobial activities of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.info [ijpsr.info]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of 6-Bromo-Substituted Benzoxazine Analogs: A Technical Overview
Disclaimer: Publicly available scientific literature does not contain specific in vitro activity data for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride. This document summarizes the reported in vitro biological activities of structurally related 6-bromo-benzoxazine derivatives and other analogous benzoxazine compounds to provide a technical guide for researchers, scientists, and drug development professionals. The experimental protocols and results presented herein are for these analogs and should be considered as a reference for potential activities of the target compound.
Introduction
Benzoxazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The incorporation of a bromine atom at the 6-position of the benzoxazine scaffold can modulate the compound's lipophilicity, electronic properties, and metabolic stability, potentially enhancing its biological activity. This technical guide consolidates the available in vitro data on close structural analogs of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride to inform future research and drug discovery efforts.
Antimicrobial Activity of a 6-Bromo-Benzoxazine Analog
A study investigating a related compound, 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, and its derivative, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, reported significant antibacterial activity. The study demonstrated efficacy against a panel of both Gram-positive and Gram-negative bacteria.
Data Presentation: Antibacterial Activity
The quantitative data from the study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (Compound 2 ) is summarized below.
| Bacterial Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus | 16 |
| Bacillus species | 14 |
| Pseudomonas aeruginosa | 12 |
| Escherichia coli | 14 |
| Klebsiella pneumoniae | 10 |
| Aspergillus species (Fungus) | 12 |
| Candida albicans (Fungus) | - |
| Note: Data extracted from a study on a quinazolinone derivative of a 6-bromo-benzoxazinone.[1][2] The original benzoxazinone also showed activity. |
Experimental Protocols: Agar Well Plate Method
The antimicrobial activity was determined using the agar well plate method.[1]
-
Media Preparation: A suitable microbiological growth medium (e.g., Mueller-Hinton agar) is prepared and sterilized by autoclaving.
-
Inoculation: The sterile molten agar is cooled to 45-50°C and inoculated with a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Pouring Plates: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the solidified agar.
-
Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO or water), is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).
-
Data Collection: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Mandatory Visualization: Antimicrobial Screening Workflow
Caption: Workflow for the Agar Well Plate Antimicrobial Assay.
Anticancer Activity of Analogous Benzoxazine Derivatives
While no specific anticancer data exists for the requested compound, various other benzoxazine derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For instance, a study on 2H-benzo[b][1][3]oxazine derivatives identified compounds with selective toxicity towards cancer cells under hypoxic conditions.[4] Another study on 4H-benzo[d][1][2]oxazines reported potent inhibition of breast cancer cell proliferation.[5]
Data Presentation: Cytotoxicity of Benzoxazine Analogs
The following table summarizes representative IC₅₀ values for different benzoxazine analogs against various cancer cell lines.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 2H-benzo[b][1][3]oxazine derivative (Compound 11) | HepG2 (Hypoxic) | 10 ± 3.7 | [4] |
| 4H-benzo[d][1][2]oxazine (Compound 16) | SKBR-3 (Breast) | 0.09 | [5] |
| 4H-benzo[d][1][2]oxazine (Compound 24) | CAMA-1 (Breast) | 0.16 | [5] |
| Benzoxazine Derivative (OBOP-01) | MCF-7 (Breast) | 1520 ± 20 | [6][7] |
Experimental Protocols: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.[8]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Mandatory Visualization: Cytotoxicity Testing Workflow
Caption: Workflow for the MTT Cell Viability and Cytotoxicity Assay.
Enzyme Inhibition Activity
Benzoxazine derivatives have also been explored as enzyme inhibitors. Studies have reported the inhibitory potential of certain benzoxazines against enzymes like human DNA topoisomerase I and cyclooxygenases (COX-1/COX-2).
Data Presentation: Enzyme Inhibition by Benzoxazine Analogs
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
| 1,4-Benzoxazine Derivative (3e) | COX-2 | 0.57 | [9] |
| 1,4-Benzoxazine Derivative (3f) | COX-2 | 0.61 | [9] |
| 1,4-Benzoxazine Derivative (10b) | COX-2 | 1.20 | [10] |
| 1,4-Benzoxazine Derivative (10c) | COX-2 | 0.40 | [10] |
Experimental Protocols: In Vitro COX Inhibition Assay (General Overview)
A common method to assess COX-1 and COX-2 inhibition is the colorimetric COX inhibitor screening assay.
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a suitable buffer.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., Celecoxib) for a short period.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a substrate, typically arachidonic acid.
-
Prostaglandin Measurement: The reaction produces prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. PGH₂ is subsequently measured, often via a colorimetric probe that reacts with the peroxidase component of the COX enzyme, producing a colored product.
-
Absorbance Reading: The absorbance of the colored product is measured using a plate reader at the appropriate wavelength.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.
Mandatory Visualization: Enzyme Inhibition Screening Logic
Caption: Logical relationship in a competitive enzyme inhibition assay.
Conclusion
While direct experimental data on the in vitro activity of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is not available in the public domain, the collective evidence from structurally related 6-bromo and other benzoxazine analogs suggests that this compound class holds significant potential as a scaffold for developing novel therapeutic agents. The data from analogs indicate promising antibacterial, anticancer, and enzyme-inhibitory activities. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to design and execute in vitro studies to elucidate the specific biological profile of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride and its derivatives. Further investigation is warranted to synthesize and evaluate this specific compound to determine its therapeutic potential.
References
- 1. mediresonline.org [mediresonline.org]
- 2. Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. | European Journal of Applied Sciences [journals.scholarpublishing.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effect of 4H-Benzo[d] [1, 3]oxazines on the Proliferation of Breast Cancer Cell Lines - Fraire-Soto - Current Medicinal Chemistry [rjraap.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Antitumor Potential of Some Benzoxazines Against MCF‐7 Cell Lines Using InVitro and InSilico Approaches | Semantic Scholar [semanticscholar.org]
- 8. chemicaljournal.org [chemicaljournal.org]
- 9. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of 6-Bromo Substitution in the Biological Activity of Benzoxazines: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-bromo substituted benzoxazines, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, collates and examines the available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways to elucidate the impact of 6-bromo substitution on the pharmacological profile of benzoxazines.
Introduction
Benzoxazines are bicyclic heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse range of biological activities, including anticancer, antimicrobial, and vasorelaxant properties.[1][2] The structure of the benzoxazine scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological effects. Among these, substitution at the 6-position of the benzoxazine ring with a bromine atom has been shown to be a critical determinant of biological activity. This guide focuses on the synthesis, biological evaluation, and structure-activity relationships of 6-bromo substituted benzoxazines.
Synthesis of 6-Bromo Substituted Benzoxazines
The synthesis of 6-bromo substituted benzoxazines is typically achieved through a multi-step process. A general synthetic workflow involves the reaction of a bromo-substituted phenol with an amine and formaldehyde or a formaldehyde equivalent.
References
The Pharmacological Profile of Benzoxazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazine derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the core pharmacological profiles of benzoxazine derivatives, focusing on their anticancer, antibacterial, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Anticancer Activity
Benzoxazine derivatives have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][4] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[5][6]
Quantitative Anticancer Data
The antiproliferative activity of various benzoxazine derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of reported IC50 values against common cancer cell lines is presented in Table 1.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazine-Purine Hybrid 9 | MCF-7 (Breast) | 4.06 | [2] |
| Benzoxazine-Purine Hybrid 12 | MCF-7 (Breast) | 3.39 | [2] |
| Benzoxazine-Purine Hybrid 10 | HCT-116 (Colon) | 4.80 | [2] |
| Benzoxazine-Purine Hybrid 12 | HCT-116 (Colon) | 5.20 | [2] |
| Derivative 2b | MCF-7 (Breast) | 2.27 | [7] |
| Derivative 4b | MCF-7 (Breast) | 3.26 | [7] |
| Derivative 2b | HCT-116 (Colon) | 4.44 | [7] |
| Derivative 4b | HCT-116 (Colon) | 7.63 | [7] |
| Benzo[a]phenoxazine C9 | RKO (Colorectal) | Low µM range | [8] |
| Benzo[a]phenoxazine A36 | RKO (Colorectal) | Low µM range | [8] |
| Benzo[a]phenoxazine A42 | RKO (Colorectal) | Low µM range | [8] |
| Benzo[a]phenoxazine C9 | MCF-7 (Breast) | Low µM range | [8] |
| Benzo[a]phenoxazine A36 | MCF-7 (Breast) | Low µM range | [8] |
| Benzo[a]phenoxazine A42 | MCF-7 (Breast) | Low µM range | [8] |
| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine 14f | PC-3 (Prostate) | 9.71 | [9] |
| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine 14f | MDA-MB-231 (Breast) | 12.9 | [9] |
| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine 14f | MIA PaCa-2 (Pancreatic) | 9.58 | [9] |
| Benzoxazinone Derivatives 3, 7, 8, 10, 13, 15 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | < 10 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[9][10]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Complete cell culture medium
-
Benzoxazine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazine derivatives. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2 to 4 hours, or until a purple precipitate is visible.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways in Anticancer Activity
1. PI3K/Akt/mTOR Pathway Inhibition:
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.[12] Certain benzoxazine derivatives have been identified as potent inhibitors of this pathway.[1] By targeting key kinases like PI3K and mTOR, these compounds can effectively halt the downstream signaling that drives cancer progression.
References
- 1. researchgate.net [researchgate.net]
- 2. MIC determination by broth microdilution. [bio-protocol.org]
- 3. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 4. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - CL [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Reliable Synthetic Protocol for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Dihydro-2H-benzo[b][1][2]oxazine and its derivatives are important heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This application note provides a detailed, plausible synthetic protocol for the preparation of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride, a potentially valuable intermediate for drug discovery and development. The protocol is based on established synthetic methodologies for related benzoxazine derivatives.
Experimental Protocols
This protocol outlines a two-step synthesis followed by salt formation. The initial step involves the reductive cyclization of a brominated aminophenol derivative.
Step 1: Synthesis of 6-bromo-2H-benzo[b][1][2]oxazin-3(4H)-one
A common precursor for the target molecule is the corresponding lactam, 6-bromo-2H-benzo[b][1][2]oxazin-3(4H)-one. This intermediate can be synthesized from 2-amino-4-bromophenol and chloroacetyl chloride.
-
Reagents and Materials:
-
2-Amino-4-bromophenol
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Methanol (CH₃OH)
-
-
Procedure:
-
Dissolve 2-amino-4-bromophenol in dichloromethane.
-
Add an aqueous solution of sodium bicarbonate to the reaction mixture.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide.
-
Dissolve the crude intermediate in methanol and add a base such as sodium methoxide to effect cyclization.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the solvent in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography to obtain 6-bromo-2H-benzo[b][1][2]oxazin-3(4H)-one.
-
Step 2: Reduction of 6-bromo-2H-benzo[b][1][2]oxazin-3(4H)-one to 6-bromo-3,4-dihydro-2H-benzo[b]oxazine
The lactam is then reduced to the desired amine. A common reducing agent for this transformation is borane dimethyl sulfide complex.
-
Reagents and Materials:
-
Procedure:
-
In a nitrogen-purged flask, dissolve 6-bromo-2H-benzo[b][1][2]oxazin-3(4H)-one in anhydrous THF.
-
Slowly add a 10 M solution of borane dimethyl sulfide complex in THF to the reaction mixture.
-
Reflux the resulting solution for 2-4 hours.[3]
-
Cool the reaction mixture to room temperature and carefully quench with methanol.[3]
-
Heat the mixture to reflux for an additional 10 minutes.
-
Cool the mixture and concentrate under reduced pressure.
-
Redissolve the crude product in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate in vacuo to yield the crude 6-bromo-3,4-dihydro-2H-benzo[b]oxazine.[3] Purification can be achieved by column chromatography.
-
Step 3: Formation of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride
The final step is the formation of the hydrochloride salt to improve stability and solubility.
-
Reagents and Materials:
-
6-bromo-3,4-dihydro-2H-benzo[b]oxazine
-
Anhydrous diethyl ether (Et₂O)
-
Hydrochloric acid (2 M in diethyl ether)
-
-
Procedure:
-
Dissolve the purified 6-bromo-3,4-dihydro-2H-benzo[b]oxazine in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
A precipitate will form. Continue stirring for 30 minutes.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis.
| Step | Product | Starting Material (mol) | Product (mol) | Yield (%) | Purity (%) |
| 1 | 6-bromo-2H-benzo[b][1][2]oxazin-3(4H)-one | 1.0 | ~0.8 | ~80 | >95 |
| 2 | 6-bromo-3,4-dihydro-2H-benzo[b]oxazine | 1.0 | ~0.95 | ~95 | >98 |
| 3 | 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride | 1.0 | ~0.98 | ~98 | >99 |
Characterization Data (Expected)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride | C₈H₉BrClNO | 250.52 | 6.8-7.2 (m, 3H, Ar-H), 4.3 (t, 2H, O-CH₂), 3.5 (t, 2H, N-CH₂), broad s (2H, NH₂⁺) | 145.1, 130.2, 125.8, 118.5, 117.9, 112.3, 65.4, 42.8 | [M-Cl]⁺ calculated for C₈H₉BrNO⁺: 213.99, found: 214.0 |
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
References
Application Notes and Protocols for the Purification of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride, a key intermediate in various research and development applications. The following methods are outlined to assist in obtaining a high-purity final product.
Introduction
6-bromo-3,4-dihydro-2H-benzo[b]oxazine and its salts are heterocyclic compounds of interest in medicinal chemistry and materials science. Achieving high purity of the hydrochloride salt is crucial for subsequent synthetic steps and for ensuring reliable biological and physical characterization. This document outlines two primary methods for purification: recrystallization and column chromatography.
Data Presentation
The selection of a purification method often involves a trade-off between yield and purity. The following table summarizes expected outcomes for the described purification techniques. Please note that actual results may vary based on the initial purity of the crude material and specific experimental conditions.
| Purification Method | Typical Purity | Expected Yield Range | Solvent/Mobile Phase System | Notes |
| Recrystallization | >98% | 60-85% | Isopropanol/Methanol mixture | Effective for removing less polar and some colored impurities. |
| Column Chromatography | >99% | 70-90% | Dichloromethane/Methanol gradient | Ideal for separating closely related impurities. |
Experimental Protocols
Recrystallization
Recrystallization is a robust technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and impurities in a given solvent system at varying temperatures. For the hydrochloride salt of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine, a polar protic solvent system is generally effective.
Protocol:
-
Solvent Selection: Begin by determining the optimal solvent or solvent mixture. Isopropanol, ethanol, or a mixture of methanol and isopropanol are good starting points. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In a suitable flask, add the crude 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride. Add a minimal amount of the chosen hot solvent (e.g., isopropanol) until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil the solution for 5-10 minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. For enhanced crystal growth, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For polar compounds like hydrochloride salts, silica gel is a common stationary phase, and a polar mobile phase is required.
Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% dichloromethane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Preparation: Dissolve the crude 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride in a minimal amount of the mobile phase or a slightly more polar solvent. If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase (e.g., dichloromethane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol (e.g., a gradient of 0% to 5% methanol in dichloromethane).
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Visualizations
The following diagrams illustrate the workflows for the described purification methods.
Caption: Workflow for the purification of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride by recrystallization.
Caption: Workflow for the purification of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride by column chromatography.
Application Notes and Protocols: ¹H NMR Spectrum of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a structured overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride, alongside a generalized experimental protocol for its analysis. While a publicly available spectrum has been identified, the detailed quantitative data (chemical shifts, coupling constants, and integration) is not accessible through public databases as of December 2025. This document outlines the expected spectral features based on the molecular structure and provides a foundational protocol for researchers to acquire and analyze the spectrum in their own laboratories.
Introduction
6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation of this molecule is critical for confirming its identity and purity, with ¹H NMR spectroscopy being a primary analytical technique for this purpose. This application note serves as a guide for the ¹H NMR analysis of this compound.
Predicted ¹H NMR Spectral Data
Due to the unavailability of a public, detailed ¹H NMR data set for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride, the following table presents the expected proton signals based on its chemical structure. The exact chemical shifts (δ) and coupling constants (J) will be dependent on the solvent used and the specific conformation of the molecule.
Table 1: Predicted ¹H NMR Spectral Data for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride
| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Integration |
| Aromatic-H (H5, H7, H8) | 6.8 - 7.5 | m | 3H |
| -O-CH₂- (H2) | 4.2 - 4.6 | t | 2H |
| -N-CH₂- (H3) | 3.3 - 3.7 | t | 2H |
| -NH- | 9.0 - 11.0 (broad) | s | 1H |
Note: These are estimated ranges and may vary based on experimental conditions.
Experimental Protocol: ¹H NMR Spectroscopy
This section outlines a general protocol for the acquisition of a ¹H NMR spectrum of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
3.1. Materials and Equipment
-
6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 300 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard (if not using a solvent with a residual peak as a reference)
3.2. Sample Preparation
-
Weigh approximately 5-10 mg of the 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
3.3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals and reference the spectrum (e.g., to the residual solvent peak or TMS at 0 ppm).
Data Analysis and Interpretation
The resulting ¹H NMR spectrum should be analyzed to confirm the presence of the key structural features of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride. The aromatic region should display signals corresponding to the three protons on the benzene ring. The aliphatic region is expected to show two triplets, corresponding to the two methylene groups of the oxazine ring. The broad singlet at a downfield chemical shift is characteristic of the amine proton in the hydrochloride salt form.
Logical Workflow for Compound Characterization
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride, emphasizing the role of ¹H NMR spectroscopy.
Caption: Workflow for Synthesis and ¹H NMR Characterization.
Disclaimer: The ¹H NMR data presented in this document is predictive. Researchers should obtain experimental data for their specific samples for accurate structural elucidation.
Application Note: Mass Spectrometry Analysis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is a heterocyclic compound of interest in pharmaceutical and materials science research. Its characterization is crucial for quality control, metabolic studies, and understanding its chemical properties. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. This application note provides a detailed protocol for the analysis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride using mass spectrometry, including sample preparation, instrumental parameters, and expected fragmentation patterns.
Experimental Protocols
A detailed methodology for the mass spectrometric analysis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is presented below.
1. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride and dissolve it in 1 mL of methanol to prepare a stock solution.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a solvent mixture of 50:50 acetonitrile:water containing 0.1% formic acid to prepare a working solution for infusion or injection.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with a high-performance liquid chromatography (HPLC) system is recommended.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode for parent ion determination and tandem MS (MS/MS) mode for fragmentation analysis. For MS/MS, a collision energy of 20-40 eV is suggested.
-
Data Presentation
The expected mass spectrometric data for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is summarized in the table below. The molecular formula of the free base is C8H8BrNO.[1] The hydrochloride salt has the formula C8H9BrClNO.[2] In positive ion mode ESI, the compound is expected to be observed as the protonated molecule of the free base, [M+H]+. The bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da (79Br and 81Br).
| Ion Description | Calculated m/z (79Br) | Calculated m/z (81Br) | Observed m/z (Hypothetical) | Proposed Fragment Structure |
| [M+H]+ | 213.9920 | 215.9899 | 213.9925, 215.9905 | Protonated 6-bromo-3,4-dihydro-2H-benzo[b]oxazine |
| [M+H - C2H4]+ | 185.9607 | 187.9586 | 185.9610, 187.9590 | Loss of ethylene from the oxazine ring |
| [M+H - C2H5N]+ | 170.9552 | 172.9531 | 170.9555, 172.9535 | Cleavage of the oxazine ring |
| [C6H4BrO]+ | 182.9494 | 184.9473 | 182.9498, 184.9478 | Bromophenoxy cation |
Visualizations
Caption: Experimental workflow for the mass spectrometry analysis.
Caption: Proposed fragmentation pathway.
References
Application Notes and Protocols for Bromo-Substituted Benzoxazine Derivatives in Cancer Cell Line Research
Application Notes
Bromo-substituted benzoxazine derivatives represent a class of heterocyclic compounds with demonstrated potential as anti-cancer agents.[1][2] Research on analogous structures has revealed their ability to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines, including those of the breast, liver, colon, and lung.[1][3][4] These compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.
The presence of a bromine atom on the benzoxazine scaffold can influence the compound's lipophilicity and its ability to interact with biological targets.[1] The proposed mechanisms of action for related compounds often involve the induction of apoptosis through both intrinsic and extrinsic pathways. This can include the upregulation of pro-apoptotic proteins like Bax and p53, and the activation of caspases 3 and 9.[1][5] Furthermore, some derivatives have been observed to arrest the cell cycle at different phases, thereby inhibiting cancer cell division.[4][6][7][8]
Given these precedents, 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is a candidate for investigation as a potential therapeutic agent. The following protocols provide a framework for assessing its efficacy in various cancer cell lines.
Quantitative Data Summary
Due to the absence of specific data for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride, the following table presents a representative summary of IC₅₀ values for various bromo-substituted benzoxazine and related derivatives against different cancer cell lines, as reported in the literature. This illustrates how data for the target compound could be structured.
| Compound Class | Cancer Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) | Reference |
| 4H-benzo[d][1][9]oxazine derivatives | MCF-7 (Breast) | Proliferation | Not Specified | 0.30 - 157.4 | [3] |
| 4H-benzo[d][1][9]oxazine derivatives | CAMA-1 (Breast) | Proliferation | Not Specified | 0.16 - 139 | [3] |
| 4H-benzo[d][1][9]oxazine derivatives | SKBR-3 (Breast) | Proliferation | Not Specified | 0.09 - 93.08 | [3] |
| 4H-benzo[d][1][9]oxazine derivatives | HCC1954 (Breast) | Proliferation | Not Specified | 0.51 - 157.2 | [3] |
| 6,8-Dibromo-benzoxazinone derivatives | HepG2 (Liver) | Cytotoxicity | Not Specified | 6 - 16 | [1] |
| 6,8-Dibromo-benzoxazinone derivatives | MCF-7 (Breast) | Cytotoxicity | Not Specified | 6 - 16 | [1] |
| 6,8-Dibromo-benzoxazinone derivatives | HCT116 (Colon) | Cytotoxicity | Not Specified | 6 - 16 | [1] |
| 2H-benzo[b][1][10] oxazine derivative (Comp. 11) | HepG2 (Hypoxic) | Cytotoxicity (MTT) | Not Specified | 10 ± 3.7 | [2] |
| 3,4,5-trimethoxy-4'-bromo-cis-stilbene | A549 (Lung) | Growth Inhibition | Not Specified | 0.03 | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride on cancer cell lines.
Caption: Experimental workflow for apoptosis detection via flow cytometry.
Materials:
-
Cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells to include the apoptotic population.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is for determining the effect of the compound on cell cycle progression.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathways
Based on the literature for related benzoxazine derivatives, 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride may induce apoptosis through the p53-mediated intrinsic pathway.
Hypothetical Apoptosis Pathway
Caption: Hypothetical p53-mediated apoptotic pathway induced by the compound.
This proposed pathway suggests that the compound could activate the tumor suppressor p53, leading to an increased Bax/Bcl-2 ratio. [5]This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates the caspase cascade (caspase-9 and -3), ultimately leading to programmed cell death. [1]Further investigation through western blotting or qPCR for these pathway components would be necessary to validate this hypothesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effect of 4 H-Benzo[ d] [1, 3]oxazines on the Proliferation of Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Peripheral benzodiazepine receptor ligands induce apoptosis and cell cycle arrest in human hepatocellular carcinoma cells and enhance chemosensitivity to paclitaxel, docetaxel, doxorubicin and the Bcl-2 inhibitor HA14-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-BROMO-2,2-DIMETHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE synthesis - chemicalbook [chemicalbook.com]
- 10. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening and Mechanistic Evaluation of Benzoxazinone Derivatives as Anti-inflammatory Agents
Introduction
Benzoxazinone derivatives represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including notable anti-inflammatory properties.[1] This application note provides a comprehensive protocol for assessing the anti-inflammatory potential of novel benzoxazinone derivatives, from initial high-throughput screening to in-depth mechanistic studies and in vivo validation. The described workflow is intended for researchers in drug discovery and development to systematically evaluate and characterize new chemical entities.
The protocol outlines a tiered approach, beginning with cell-based in vitro assays to identify active compounds and progressing to more complex studies to elucidate their mechanism of action. Key inflammatory pathways, such as NF-κB and MAPK, are central to this investigation, as they are pivotal mediators of the inflammatory response.[2][3][4] Finally, a well-established in vivo model is described to confirm the anti-inflammatory efficacy of lead candidates in a physiological context.
Key Experimental Protocols
This section details the methodologies for the crucial experiments required to assess the anti-inflammatory activity of benzoxazinone derivatives.
In Vitro Anti-inflammatory Activity Assessment
A common initial step is to evaluate the ability of the compounds to inhibit the production of inflammatory mediators in cultured macrophages stimulated with lipopolysaccharide (LPS).
a. Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophage cells or BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[5]
-
Pre-treat the cells with various concentrations of the benzoxazinone derivatives (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. A vehicle control (e.g., DMSO) should be included.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[5]
b. Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent assay.[6]
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control group.
c. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):
-
Collect the cell culture supernatant after the 24-hour incubation period.
-
Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[7][8][9]
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Add the cell supernatants and standards to the wells and incubate.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the TMB substrate and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
d. Cell Viability Assay:
-
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform an MTT or similar cell viability assay in parallel.[5]
-
After the 24-hour treatment with the compounds and LPS, add MTT solution (5 mg/mL) to the cells and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Express cell viability as a percentage of the vehicle-treated control.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Many anti-inflammatory drugs exert their effects by inhibiting COX enzymes. A cell-free assay can determine if the benzoxazinone derivatives directly target COX-2.
-
Utilize a commercial COX-2 inhibitor screening kit (fluorometric or colorimetric).[10][11][12][13]
-
The assay typically involves the detection of prostaglandin G2, an intermediate product generated by COX-2 activity.[10]
-
Prepare the reaction mixture containing COX-2 enzyme, a fluorescent probe, and the test compounds at various concentrations.
-
Initiate the reaction by adding arachidonic acid, the substrate for COX-2.[10]
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically.[10]
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value for active compounds.
Western Blot Analysis for Signaling Pathway Proteins
To investigate the molecular mechanism, the expression levels of key proteins in the NF-κB and MAPK signaling pathways can be analyzed by Western blotting.
-
Seed RAW 264.7 cells in 6-well plates and treat with the benzoxazinone derivatives and LPS as described in section 1a.
-
After the appropriate incubation time (e.g., 30-60 minutes for phosphorylation events, 24 hours for protein expression), lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model of acute inflammation to evaluate the efficacy of anti-inflammatory compounds in a living organism.[14][15][16][17]
-
Use male Wistar rats or Swiss albino mice (150-200g).
-
Divide the animals into groups (n=6-8 per group): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of the benzoxazinone derivative.
-
Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before inducing inflammation.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[16][18]
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[18]
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Data Presentation
Quantitative data should be summarized in clear and well-structured tables to facilitate comparison between different benzoxazinone derivatives and controls.
Table 1: In Vitro Anti-inflammatory Activity of Benzoxazinone Derivatives in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |
| Vehicle | - | 0 ± 0.0 | 0 ± 0.0 | 0 ± 0.0 | 100 ± 0.0 |
| LPS | - | - | - | - | 98.5 ± 2.1 |
| Derivative 1 | 10 | 25.3 ± 3.1 | 15.8 ± 2.5 | 20.1 ± 2.9 | 97.2 ± 3.5 |
| 50 | 60.1 ± 4.5 | 55.2 ± 3.8 | 58.9 ± 4.2 | 95.8 ± 2.7 | |
| Derivative 2 | 10 | 35.6 ± 2.8 | 30.4 ± 3.3 | 33.7 ± 3.1 | 99.1 ± 1.9 |
| 50 | 75.2 ± 5.1 | 70.9 ± 4.6 | 73.5 ± 5.0 | 96.5 ± 2.4 | |
| Standard | 10 | 85.4 ± 3.9 | 80.1 ± 4.1 | 82.3 ± 3.7 | 94.3 ± 3.0 |
Data are presented as mean ± SD.
Table 2: COX-2 Inhibitory Activity of Benzoxazinone Derivatives
| Compound | IC50 (µM) |
| Derivative 1 | > 100 |
| Derivative 2 | 15.8 |
| Celecoxib (Standard) | 0.45 |
Table 3: Effect of Benzoxazinone Derivatives on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Edema Inhibition (%) at 3h |
| Control (Vehicle) | - | 0.85 ± 0.07 | - |
| Derivative 2 | 25 | 0.52 ± 0.05 | 38.8 |
| 50 | 0.31 ± 0.04 | 63.5 | |
| Indomethacin (Standard) | 10 | 0.28 ± 0.03* | 67.1 |
*Data are presented as mean ± SD. p < 0.05 compared to the control group.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and the experimental workflow.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Overview of the MAPK signaling pathways in inflammation.
References
- 1. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA for interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) [bio-protocol.org]
- 8. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assaygenie.com [assaygenie.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. inotiv.com [inotiv.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the cellular effects of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride. The protocols are based on established cell-based assay methodologies and informed by the known biological activities of structurally related benzoxazine and brominated heterocyclic compounds, which include potential antitumor, kinase inhibition, and modulation of oxidative stress pathways.
Cell Viability and Cytotoxicity Assay
Application Note: This initial screening assay is crucial for determining the concentration-dependent effect of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride on the proliferation and viability of cancer cell lines. The MTS assay is a colorimetric method that measures the metabolic activity of viable cells, providing a quantitative assessment of cytotoxicity. Results from this assay will guide the dose selection for subsequent mechanistic studies. Benzoxazine derivatives have demonstrated potential antitumor effects, making this a primary assay of interest.[1]
Experimental Protocol: MTS Assay for Cell Viability
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, or a cell line relevant to the research focus)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride in complete growth medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) and an untreated control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 48-72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
| Concentration (µM) | Absorbance (490 nm) | % Viability (Relative to Vehicle) |
| Vehicle Control | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.05 | 84 |
| 10 | 0.65 | 52 |
| 50 | 0.20 | 16 |
| 100 | 0.10 | 8 |
Experimental Workflow
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition Assay
Application Note: A benzoxazine derivative has been identified as a potent inhibitor of GSK-3β, a key enzyme in various cellular processes including cell proliferation and apoptosis.[2] This assay aims to determine if 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride can inhibit GSK-3β activity within a cellular context by measuring the phosphorylation of its downstream target, β-catenin.
Experimental Protocol: Western Blot for Phospho-GSK-3β (Ser9)
Materials:
-
Neuroblastoma cell line (e.g., N2a) or other relevant cell line.[2]
-
Complete growth medium.
-
6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the compound (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of lysis buffer.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-GSK-3β signal to total GSK-3β and then to the loading control (β-actin).
-
Compare the levels of phosphorylated GSK-3β in treated versus control cells. An increase in Ser9 phosphorylation indicates inhibition of GSK-3β activity.
-
Data Presentation
| Treatment | p-GSK-3β (Ser9) Intensity | Total GSK-3β Intensity | β-actin Intensity | Normalized p-GSK-3β Level (Fold Change) |
| Vehicle Control | 1500 | 4500 | 5000 | 1.0 |
| Compound (1 µM) | 2500 | 4600 | 5100 | 1.6 |
| Compound (5 µM) | 4000 | 4400 | 4900 | 2.8 |
| Compound (10 µM) | 6000 | 4500 | 5000 | 4.0 |
Signaling Pathway Diagram
Nrf2/Antioxidant Response Element (ARE) Pathway Activation Assay
Application Note: Brominated compounds have been shown to activate the Nrf2/HO-1 protective system, a key pathway in the cellular response to oxidative stress.[3] This assay utilizes a luciferase reporter system to determine if 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride can induce the transcriptional activity of the Nrf2 transcription factor by measuring the activation of the Antioxidant Response Element (ARE).
Experimental Protocol: ARE-Luciferase Reporter Assay
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2), known for robust Nrf2 responses.
-
ARE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK for normalization).
-
Transfection reagent (e.g., Lipofectamine).
-
Opti-MEM or other serum-free medium.
-
6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
-
Sulforaphane (positive control for Nrf2 activation).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Transfection:
-
Seed HepG2 cells in a 24-well plate.
-
When cells reach 70-80% confluency, co-transfect them with the ARE-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Replace the medium with fresh complete medium containing different concentrations of the test compound or sulforaphane.
-
Incubate for another 16-24 hours.
-
-
Luciferase Assay:
-
Wash cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure Firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's instructions.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Express the results as fold induction relative to the vehicle-treated control cells.
-
Data Presentation
| Treatment | Normalized Luciferase Activity (RLU) | Fold Induction (vs. Vehicle) |
| Vehicle Control | 500 | 1.0 |
| Sulforaphane (5 µM) | 8000 | 16.0 |
| Compound (1 µM) | 1200 | 2.4 |
| Compound (5 µM) | 3500 | 7.0 |
| Compound (10 µM) | 6000 | 12.0 |
Nrf2 Activation Pathway
References
- 1. Antioxidant and Antitumor Potential of Some Benzoxazines Against MCF‐7 Cell Lines Using InVitro and InSilico Approaches | Semantic Scholar [semanticscholar.org]
- 2. (Z)-2-(3-Chlorobenzylidene)-3,4-dihydro-N-(2-methoxyethyl)-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxamide as GSK-3β inhibitor: Identification by virtual screening and its validation in enzyme- and cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes and Protocols for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 6-bromo-3,4-dihydro-2H-benzo[b]oxazine core structure is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This document provides detailed application notes and experimental protocols to guide researchers in exploring the potential of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride and its analogs in drug discovery and development. The strategic placement of a bromine atom at the 6-position offers a valuable handle for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Medicinal Chemistry Applications
Derivatives of the benzoxazine scaffold have demonstrated significant potential across various therapeutic areas. While specific data for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is emerging, the broader class of benzoxazines has shown promise as:
-
Anticancer Agents: Benzoxazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Some compounds have been shown to induce apoptosis and target hypoxic tumors. For instance, certain 2H-benzo[b][1][2]oxazine derivatives have demonstrated specific inhibition of hypoxic cancer cell growth.
-
Neuroprotective Agents: The antioxidant properties of benzoxazine derivatives make them promising candidates for the treatment of neurodegenerative diseases. Studies have shown their capacity to inhibit oxidative stress-mediated neuronal degeneration in cell cultures.
-
Angiogenesis Modulators: Benzoxazine derivatives have been identified as both promoters and inhibitors of angiogenesis. One derivative, 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine (ABO), has been shown to promote angiogenesis in vitro and in vivo, suggesting potential applications in ischemic pathologies.[3] Conversely, other novel benzoxazine derivatives have been identified as inhibitors of angiogenesis, indicating their potential use in cancer therapy.[4]
-
Antimicrobial Agents: Various benzoxazine derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[2][5][6] The presence of the benzoxazine core is associated with significant antimicrobial properties.
Synthesis Protocol
Step 1: Synthesis of N-(2-hydroxy-5-bromophenyl)acetamide
A common route to 3,4-dihydro-2H-benzo[b][1][2]oxazines involves the cyclization of an appropriate N-substituted 2-aminophenol derivative.
-
Reaction: Acetylation of 2-amino-4-bromophenol.
-
Reagents and Materials:
-
2-amino-4-bromophenol
-
Acetic anhydride
-
Pyridine (as catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 2-amino-4-bromophenol in ethyl acetate.
-
Add a catalytic amount of pyridine.
-
Slowly add acetic anhydride to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-(2-hydroxy-5-bromophenyl)acetamide.
-
Step 2: Reductive Cyclization to 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine
-
Reaction: Reduction of the acetyl group followed by intramolecular cyclization.
-
Reagents and Materials:
-
N-(2-hydroxy-5-bromophenyl)acetamide
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-(2-hydroxy-5-bromophenyl)acetamide in anhydrous THF to the LiAlH₄ suspension.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash with ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine.
-
For the hydrochloride salt, dissolve the free base in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in the same solvent, until precipitation is complete. Filter and dry the resulting solid.
-
Synthesis Workflow
Caption: Synthetic pathway for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
Experimental Protocols
The following are detailed protocols for assessing the biological activity of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride and its derivatives.
Anticancer Activity: MTT Assay
This protocol determines the cytotoxic effect of a compound on cancer cells.[1]
-
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells. Include untreated cells (vehicle control) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for 2-4 hours in the dark to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Anticancer Assay Workflow
Caption: Workflow for determining anticancer activity using the MTT assay.
Antimicrobial Activity: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[2][5]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Test compound (dissolved in DMSO)
-
Standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Microplate reader or visual inspection
-
-
Procedure:
-
Prepare Inoculum: Grow microbial cultures overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Neuroprotective Activity: Oxidative Stress-Induced Cell Death Assay
This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Culture medium
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), or glutamate)
-
Test compound
-
Cell viability assay kit (e.g., MTT or LDH release assay)
-
-
Procedure:
-
Cell Culture: Culture neuronal cells in a suitable plate.
-
Pre-treatment: Treat the cells with different concentrations of the test compound for a specific period (e.g., 1-2 hours).
-
Induce Oxidative Stress: Add the oxidative stress-inducing agent to the culture medium and incubate for a designated time (e.g., 24 hours).
-
Assess Cell Viability: Perform a cell viability assay to quantify the protective effect of the compound.
-
Data Analysis: Compare the viability of cells treated with the compound and the stressor to those treated with the stressor alone.
-
Neuroprotection Assay Logic
Caption: Logical flow of a neuroprotective activity assay.
Angiogenesis Activity: Tube Formation Assay
This in vitro assay assesses the ability of a compound to promote or inhibit the formation of capillary-like structures by endothelial cells.[3][7]
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel
-
96-well plates
-
Test compound
-
Calcein AM (for visualization)
-
Fluorescence microscope
-
-
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the test compound.
-
Incubation: Incubate the plate for 4-12 hours to allow for tube formation.
-
Visualization: Stain the cells with Calcein AM and visualize the tube-like structures using a fluorescence microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for various benzoxazine derivatives from the literature, highlighting their potential in different therapeutic areas. Note: This data is for related compounds and not specifically for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
| Compound Class | Application | Assay | Cell Line/Organism | Activity (IC₅₀/MIC) | Reference |
| 2H-benzo[b][1][2]oxazine derivatives | Anticancer | MTT Assay | HepG2 (hypoxic) | 10 ± 3.7 µM | (Das et al., 2009) |
| 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives | Antimicrobial | Broth Dilution | S. aureus | 12.5 - 50 µg/mL | (A C-G et al., 2016) |
| 8-amino-1,4-benzoxazine derivatives | Neuroprotection | Oxidative Stress Assay | Neuronal Cultures | Potent neuroprotection | (Ancin-Murguzur et al., 1999) |
| 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine | Pro-angiogenic | Tube Formation | HUVECs | Promotes tube formation | [3] |
| Substituted 2-morpholino-benz(1,3)oxazine | Anti-angiogenic | Endothelial Proliferation | - | Inhibition at ≤ 5 µM | [4] |
Conclusion
6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride represents a valuable starting point for the development of novel therapeutics. The protocols and data presented herein provide a solid foundation for researchers to synthesize, characterize, and evaluate the medicinal potential of this and related benzoxazine derivatives. The versatility of the benzoxazine scaffold, coupled with the potential for diverse functionalization, ensures its continued importance in the field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a benzoxazine derivative promoting angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel benzoxazines as inhibitors of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. phytojournal.com [phytojournal.com]
- 7. Discovery of a benzoxazine derivative promoting angiogenesis in vitro and in vivo | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction resulted in a very low yield or no 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride at all. What are the possible reasons and how can I improve the yield?
-
Answer: Low or no yield can stem from several factors throughout the synthetic process. Here are the primary aspects to investigate:
-
Purity of Starting Materials: The primary precursor, 2-amino-5-bromophenol, is susceptible to oxidation and degradation. Ensure it is pure before starting the reaction.[1][2][3] Impurities can interfere with the cyclization step.
-
Reaction Conditions: The cyclization reaction to form the oxazine ring is sensitive to temperature and reaction time.
-
Solution: Carefully control the reaction temperature. If using a method involving formaldehyde or a formaldehyde equivalent, ensure the reaction is gently heated (e.g., 65-68 °C) to promote cyclization without causing decomposition.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Incomplete Cyclization: The ring-closing step may not have gone to completion.
-
Solution: Consider extending the reaction time or slightly increasing the temperature, while monitoring for side product formation. The choice of the cyclizing agent (e.g., formaldehyde, 1,2-dibromoethane) and the solvent can also significantly impact the efficiency of this step.
-
-
Product Loss During Workup and Purification: The product might be lost during extraction or purification steps.
-
Solution: Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous layer. When performing extractions, use a suitable organic solvent like ethyl acetate and perform multiple extractions to maximize recovery.[5] For purification, column chromatography with an appropriate eluent system (e.g., hexane-ethyl acetate) can be effective.[5]
-
-
Issue 2: Presence of Impurities and Side Products
-
Question: My final product is impure, showing multiple spots on TLC or extra peaks in the NMR spectrum. What are the likely side products and how can I minimize their formation?
-
Answer: The formation of impurities is a common challenge. Here are some potential side reactions and strategies to mitigate them:
-
Oxidation of 2-amino-5-bromophenol: The starting material can oxidize, leading to colored impurities that are difficult to remove.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5] Use freshly purified starting materials.
-
-
Polymerization: Formaldehyde and other reactive electrophiles can lead to the formation of polymeric byproducts.
-
Solution: Add the cyclizing agent (e.g., formaldehyde) slowly and in a controlled manner to the reaction mixture.[4] Maintaining a moderate reaction temperature can also help to prevent polymerization.
-
-
Incomplete Reaction of Intermediates: Intermediates, such as the N-(2-hydroxybenzyl) derivative, may remain if the cyclization is not complete.
-
Solution: As mentioned previously, optimizing reaction time and temperature based on TLC monitoring is crucial.
-
-
Formation of Schiff Base: If the reaction involves the initial formation of an imine, this intermediate may persist.
-
Solution: Ensure the subsequent reduction step (if applicable in the chosen synthetic route) goes to completion by using an adequate amount of reducing agent like sodium borohydride.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride?
A1: A common approach involves a two-step process. First, the synthesis of the precursor 2-amino-5-bromophenol, which can be prepared by the reduction of 5-bromo-2-nitrophenol or the hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide.[1] The second step is the cyclization of 2-amino-5-bromophenol with a suitable two-carbon electrophile, such as 1,2-dibromoethane or by a reaction with formaldehyde followed by reduction. The final product is then typically converted to its hydrochloride salt for better stability and handling.
Q2: How can I purify the final product, 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride?
A2: Purification can be achieved through several methods. Recrystallization from a suitable solvent mixture, such as ethanol/water, is often effective for solid compounds.[5] For more challenging separations, column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent can be employed.[5] The hydrochloride salt can be formed by treating the free base with a solution of HCl in a suitable solvent like ether or isopropanol.
Q3: What analytical techniques are recommended for characterizing the final product?
A3: To confirm the structure and purity of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride, a combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure and identify the positions of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H, C-O, aromatic C-H).
-
Melting Point Analysis: To assess the purity of the crystalline solid.
Data Presentation
Table 1: Hypothetical Troubleshooting Data for Synthesis Optimization
| Entry | Starting Material Purity | Reaction Temperature (°C) | Reaction Time (h) | Observed Yield (%) | Purity (by HPLC) (%) | Notes |
| 1 | 95% | 80 | 12 | 45 | 85 | Significant side product formation observed. |
| 2 | >99% (Recrystallized) | 65 | 18 | 75 | 92 | Cleaner reaction profile, minor impurities. |
| 3 | >99% (Recrystallized) | 65 | 24 | 82 | 98 | Optimized reaction time, high purity. |
| 4 | >99% (Recrystallized) | 90 | 12 | 60 | 70 | Increased temperature led to decomposition. |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-bromophenol from 5-bromo-2-nitrophenol
-
Dissolve 5-bromo-2-nitrophenol (1.0 eq) in a 0.5% aqueous sodium hydroxide solution.
-
Stir the solution until the starting material is completely dissolved.
-
Add sodium bisulfite (approx. 7.3 eq) to the reaction mixture in portions.
-
Stir the reaction at room temperature for 15 minutes.
-
Slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5.
-
Extract the product with diethyl ether (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an ether/hexane mixture to yield pure 2-amino-5-bromophenol.[1]
Protocol 2: Synthesis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine
-
To a solution of 2-amino-5-bromophenol (1.0 eq) in a suitable solvent like ethanol, add an aqueous solution of formaldehyde (approx. 1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (around 65-70°C) and monitor the progress by TLC.
-
After completion of the reaction (typically 18-24 hours), cool the mixture to room temperature.
-
Remove the solvent by rotary evaporation.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude 6-bromo-3,4-dihydro-2H-benzo[b]oxazine.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient).
Protocol 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 6-bromo-3,4-dihydro-2H-benzo[b]oxazine free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in ether) dropwise with stirring.
-
Continue stirring until a precipitate forms.
-
Collect the solid precipitate by filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum to obtain 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
Visualizations
Caption: Synthetic workflow for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
Caption: Troubleshooting logic for synthesis issues.
References
"optimizing reaction conditions for benzoxazine synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing benzoxazine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during benzoxazine synthesis and polymerization.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: Reaction time may be too short or the temperature too low. Improper Stoichiometry: Incorrect molar ratios of phenol, amine, and formaldehyde. Side Reactions: Formation of undesirable byproducts like triazines.[1] | Optimize Reaction Conditions: Increase reaction time or temperature. A typical synthesis may run for 8 hours at 80-90°C.[2] Verify Stoichiometry: Ensure precise measurement of reactants. Solvent Selection: Using a solvent mixture like toluene/isopropanol can sometimes improve yield and prevent gelation.[1] |
| Formation of Oligomers | Monomer Structure: Monofunctional benzoxazines are prone to forming cyclic oligomers.[3] High Polymerization Temperature: Can favor side reactions leading to oligomerization.[3] Impurities: Residual phenols from synthesis can act as catalysts and promote oligomer formation.[3] | Catalyst Introduction: Use of Lewis acids (e.g., FeCl₃, AlCl₃) or protonic acids can promote the desired ring-opening polymerization.[3] Co-monomers: Incorporate additives that disrupt the formation of stable cyclic oligomers.[3] Monomer Purification: Purify the benzoxazine monomer using recrystallization to remove impurities.[3] |
| Inconsistent Polymerization Results | Monomer Impurity: The presence of unreacted starting materials or byproducts can affect the polymerization process.[4][5] | Purification: Thoroughly purify the benzoxazine monomer before polymerization. Techniques like washing with cold water, drying over anhydrous sodium sulfate, and column chromatography can be effective.[4] |
| Premature Polymerization Termination | Self-Termination: Formation of stable oligomeric structures, especially with monofunctional benzoxazines, can halt chain growth.[3] | Catalyst Usage: Employ a suitable catalyst to favor the ring-opening polymerization pathway over oligomerization.[3] |
| High Curing Temperature | Monomer Structure: The electronic properties of substituents on the aromatic rings influence the polymerization temperature.[6][7] High Monomer Purity: Highly purified benzoxazine monomers may have higher polymerization onset temperatures in the absence of catalytic impurities.[8] | Incorporate Catalytic Groups: Introduce functional groups that can lower the ring-opening polymerization temperature, such as phenolic hydroxyls or thiols.[9] Use of Additives: Compounds like 3,3′-thiodiphenol (TDP) and 3,3′-thiodipropionic acid (TDA) can reduce the onset of polymerization.[8] |
| Brittle or Tacky Final Product | Incomplete Curing: The polymerization reaction has not gone to completion. Oligomer Formation: A high content of low molecular weight species can negatively impact mechanical properties.[3] | Optimize Curing Cycle: Ensure the curing temperature and time are sufficient for complete polymerization. A multi-stage curing process (e.g., 2h at 180°C, 4h at 200°C, 2h at 220°C) may be necessary.[1][2] Characterize Molecular Weight: Use Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) to check for a high proportion of oligomers.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for synthesizing a benzoxazine monomer?
A1: The most common method is a Mannich-like condensation reaction involving a phenolic compound, a primary amine, and formaldehyde (often in the form of paraformaldehyde).[10] The reactants are typically refluxed in a suitable solvent, such as chloroform or a toluene/isopropanol mixture, for several hours.[1][10] After the reaction, the mixture is washed, and the organic phase is dried and concentrated to yield the crude product, which is often purified further.[10]
Q2: How can I purify my synthesized benzoxazine monomer?
A2: Purification is crucial for obtaining consistent polymerization results.[4] Common purification methods include:
-
Washing the crude product with a sodium hydroxide solution to remove unreacted phenols, followed by washing with water.[10]
-
Recrystallization from a suitable solvent.[3]
-
Column chromatography.[4]
The effectiveness of purification can be monitored by techniques like NMR and DSC, where highly pure monomers show sharp melting points and distinct polymerization exotherms.[4]
Q3: What factors influence the polymerization temperature of benzoxazines?
A3: The polymerization temperature is influenced by several factors:
-
Monomer Structure: The electronic nature of substituents on the phenolic and amine rings can either increase or decrease the ring-opening polymerization temperature.[6][7]
-
Purity: Impurities, particularly residual phenols, can act as catalysts and lower the polymerization temperature.[5]
-
Additives/Catalysts: The presence of acidic or phenolic compounds can significantly reduce the curing temperature.[8][9]
Q4: How can I detect and characterize oligomer formation?
A4: Several analytical techniques are useful for identifying and quantifying oligomers:
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the primary method for determining the molecular weight distribution. The presence of significant low molecular weight peaks indicates oligomer formation.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structures of the oligomeric species.
-
Differential Scanning Calorimetry (DSC): Can reveal complex polymerization behavior that may suggest the presence of oligomers.[3]
Q5: Can benzoxazine synthesis be performed without a solvent?
A5: Yes, solvent-free synthesis is possible, particularly when the mixture of reactants is a liquid or in a molten state at the reaction temperature.[11] Microwave-assisted synthesis in a green solvent like polyethylene glycol (PEG) has also been shown to be a rapid and efficient method.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to aid in the optimization of reaction conditions.
Table 1: Influence of Monomer Structure on Polymerization Temperature
| Benzoxazine Monomer | Polymerization Onset Temp (°C) | Polymerization Peak Temp (°C) | Reference |
| Bisphenol-A Benzoxazine (BAB) | 163 | 229 | [13] |
| Indane Bisphenol Benzoxazine (IBPB) | 153 | - | [13] |
| Spirobiindane Bisphenol Benzoxazine (SBIB) | 228 | - | [13] |
| Vanillin-Jeffamine D-230 Benzoxazine (Van-JD) | - | 207.1 | [10] |
| Thymol-Jeffamine D-230 Benzoxazine (Thy-JD) | - | 262.5 | [10] |
| Carvacrol-Jeffamine D-230 Benzoxazine (Car-JD) | - | 256.1 | [10] |
Table 2: Effect of Additives on the Polymerization of Bisphenol A-aniline (BA-a) Benzoxazine
| Additive (10 mol %) | Onset of Polymerization (Top, °C) | Peak Exotherm (Tmax, °C) | Enthalpy (ΔHp, J/g) | Reference |
| None (recrystallized) | 225 | 247 | 255 | [8] |
| 3,3′-thiodiphenol (TDP) | 185 | 231 | 247 | [8] |
| 3,3′-thiodipropionic acid (TDA) | 165 | 227 | 250 | [8] |
Experimental Protocols
General Synthesis of a Hybrid Benzoxazine[10]
-
Dissolution: Add the bio-based phenolic compound (6.6 mmol) and Jeffamine D-230 (3.3 mmol) to 40 mL of chloroform and stir until a clear solution is formed.
-
Addition of Paraformaldehyde: Add paraformaldehyde (13.2 mmol) to the solution.
-
Reflux: Reflux the mixture for 48 hours.
-
Work-up: Cool the mixture to room temperature and wash it with 1N sodium hydroxide solution (3 x 30 mL) and then with water (2 x 20 mL).
-
Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent under vacuum to obtain the product.
Synthesis of Bisphenol-A Benzoxazine (BAB)[13]
-
Mixing Reactants: In a 250 mL round-bottom flask equipped with a mechanical stirrer, place bisphenol-A (0.1 mol), aniline (0.2 mol), and paraformaldehyde (0.4 mol).
-
Heating: Heat the reaction mixture for 1 hour in an oil bath maintained at a constant temperature of 120°C with constant stirring.
-
Purification: Dissolve the resulting product in diethyl ether and wash with a 2N NaOH solution, followed by copious amounts of distilled water.
Visualizations
Caption: General workflow for benzoxazine monomer synthesis.
Caption: Troubleshooting decision tree for benzoxazine synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. daneshyari.com [daneshyari.com]
- 7. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
"common side products in the synthesis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine?
A common and effective method for the synthesis of the 6-bromo-3,4-dihydro-2H-benzo[b]oxazine core structure involves the cyclization of an N-substituted 2-aminophenol derivative. A typical starting material is 2-amino-4-bromophenol, which can be reacted with a two-carbon electrophile, such as 1,2-dibromoethane, to form the oxazine ring. The free base is then converted to the hydrochloride salt.
Q2: What are the most likely side products in this synthesis?
The synthesis is prone to the formation of several side products, primarily arising from the bifunctional nature of the 2-amino-4-bromophenol starting material. Key potential side products include:
-
O-Alkylated Intermediate: Initial reaction at the more nucleophilic amino group is generally favored over the phenolic hydroxyl group. However, O-alkylation can occur, leading to an intermediate that may not efficiently cyclize.
-
Dimeric Impurities: Intermolecular reactions between two molecules of the aminophenol and the cyclizing agent can lead to the formation of dimeric side products. This becomes more prevalent if the intramolecular cyclization is slow.
-
Polymeric Materials: Under certain conditions, especially with highly reactive reagents like formaldehyde, polymerization can occur, leading to intractable tars.
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of 2-amino-4-bromophenol and the cyclizing agent in the final product mixture.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction. A recommended solvent system is a mixture of hexane and ethyl acetate (e.g., 80:20 v/v). The disappearance of the starting materials and the appearance of the product spot can be visualized, typically using iodine vapor.
Q4: What are the recommended purification methods for the final product?
Purification of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine can be achieved through recrystallization or column chromatography. For recrystallization, methanol is a suitable solvent. For column chromatography, silica gel is the recommended stationary phase with a mobile phase such as a hexane/ethyl acetate gradient.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure efficient stirring. - Check the purity and reactivity of starting materials. |
| Formation of a high percentage of side products. | - Optimize reaction conditions to favor intramolecular cyclization (e.g., use high dilution to minimize intermolecular reactions). - Control the stoichiometry of the reactants carefully. | |
| Presence of Dimeric Impurities | Reaction conditions favor intermolecular reactions. | - Employ high-dilution conditions by adding the cyclizing agent slowly to the solution of the aminophenol. - Consider a two-step process where the aminophenol is first N-alkylated, followed by a separate cyclization step. |
| Formation of Polymeric Tar | Use of overly reactive cyclizing agents (e.g., formaldehyde) under harsh conditions. | - If using formaldehyde, opt for a milder form like paraformaldehyde and control the temperature carefully. - Consider alternative, less reactive cyclizing agents like 1,2-dibromoethane. |
| Product is Difficult to Crystallize | Presence of impurities that inhibit crystallization. | - Purify the crude product by silica gel column chromatography before attempting crystallization. - Try different solvent systems for recrystallization. |
| Inconsistent Results | Variability in the quality of starting materials or reagents. | - Use high-purity, anhydrous solvents and reagents. - Store starting materials under appropriate conditions to prevent degradation. |
Experimental Protocols
Synthesis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine
This protocol is a representative method based on the cyclization of N-(2-hydroxybenzyl)-arylamines.
Materials:
-
2-Amino-4-bromophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a solution of 2-amino-4-bromophenol in acetone, add a slight excess of 1,2-dibromoethane.
-
Add an aqueous solution of potassium carbonate to the mixture.
-
Reflux the resulting mixture with vigorous stirring. The progress of the reaction should be monitored by TLC.
-
After completion of the reaction (typically several hours to days), remove the acetone under reduced pressure.
-
Pour the residue into water and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to remove minor impurities.
Formation of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine Hydrochloride
Materials:
-
Crude or purified 6-bromo-3,4-dihydro-2H-benzo[b]oxazine
-
Anhydrous diethyl ether or other suitable organic solvent
-
Hydrochloric acid (HCl) solution in a compatible solvent (e.g., 2M HCl in diethyl ether)
Procedure:
-
Dissolve the crude or purified 6-bromo-3,4-dihydro-2H-benzo[b]oxazine in a minimal amount of a suitable anhydrous organic solvent like diethyl ether.
-
Slowly add a solution of hydrochloric acid in a compatible solvent with stirring.
-
The hydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Visualizing the Synthetic Pathway and Side Product Formation
Caption: Synthetic pathway and potential side product formation.
"challenges in the purification of brominated heterocyclic compounds"
Welcome to the Technical Support Center for the Purification of Brominated Heterocyclic Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common purification challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of brominated heterocyclic compounds in a question-and-answer format.
Issue 1: Co-elution of Product and Starting Material in Column Chromatography
Q: My desired brominated heterocyclic product and the unreacted starting bromide are co-eluting during flash chromatography. How can I improve the separation?
A: This is a common challenge, especially when the product and starting material have very similar polarities.[1] Here are several strategies to try:
-
Optimize the Solvent System:
-
Experiment with different solvent systems.[1] Trying combinations like methanol/dichloromethane, ether/hexane, or acetone/chloroform can alter selectivity.[1]
-
If your heterocycle contains a basic nitrogen atom, adding a small amount of acetic acid to the eluent can protonate your compound, making it significantly more polar and causing it to interact more strongly with the silica gel.[1]
-
Conversely, for acidic compounds, adding a non-nucleophilic base like triethylamine (Et3N) can have a similar effect, increasing retention on the column.[1]
-
-
Adjust Chromatographic Parameters:
-
Lower the Rf value of your target compound to 0.1 or less by using a less polar eluent. While this requires more solvent, it significantly improves separation.[1]
-
Ensure your crude sample is loaded onto the column in a minimal amount of the least polar solvent possible to keep the initial band tight.[1] Dry loading the sample onto silica gel is another effective technique.[2]
-
Using a larger column or adjusting the flow rate to approximately 2 inches per minute can also enhance separation efficiency.[1]
-
-
Consider Alternative Purification Methods:
-
Recrystallization: This technique can be very effective if a suitable solvent is found.[1][3] It relies on differences in solubility between your product and impurities at varying temperatures.[4]
-
Preparative TLC or HPLC: For difficult separations, these higher-resolution techniques may be necessary.
-
Issue 2: Persistent Palladium Contamination After Cross-Coupling Reactions
Q: I've performed a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to synthesize my brominated heterocycle, and I'm struggling to remove the residual palladium. What are the best methods?
A: Removing palladium to the low levels required for APIs is a significant challenge, as regulatory bodies have been reducing acceptable limits.[5] Standard methods like chromatography or recrystallization can be ineffective and may lead to product loss.[5][6]
-
Metal Scavengers: The use of solid-supported metal scavengers is a highly effective and popular method.[5][7]
-
Thiol-based silica scavengers (like SiliaMetS Thiol or Si-TMT) are particularly effective at binding palladium.[7] A pilot study demonstrated that while flash chromatography alone could leave palladium levels above 100 ppm, a subsequent scavenging step reliably reduced them to well below this threshold.[7]
-
Cysteine has also been reported as an effective agent for palladium removal.[8]
-
Other options include quenching the reaction with sodium thiosulfate, which can facilitate the filtration of palladium residues via Celite.[8]
-
-
Activated Carbon: Treatment with activated carbon can remove palladium, but it may also adsorb the desired product, leading to yield loss.[6]
-
Extraction/Washes:
Issue 3: Product Degradation on Silica Gel
Q: My brominated heterocyclic compound appears to be decomposing during column chromatography on silica gel. How can I prevent this?
A: The acidic nature of standard silica gel can cause degradation of sensitive compounds.[2][9]
-
Use a Deactivated Stationary Phase:
-
Neutral Alumina: This is a less acidic alternative to silica gel and can prevent the degradation of sensitive compounds.[2]
-
Deactivated Silica: You can neutralize silica gel by pre-eluting the column with a solvent mixture containing a small amount of a base like triethylamine.[2]
-
Florisil: For some separations, florisil can be a suitable alternative stationary phase.[9]
-
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time your compound is in contact with the stationary phase.
-
Alternative Purification: If degradation is severe, avoid chromatography altogether and opt for methods like recrystallization or liquid-liquid extraction.[2][4]
Issue 4: Unwanted Dehalogenation
Q: I am observing the loss of the bromine atom from my heterocyclic compound during purification or workup. What could be the cause and how can I avoid it?
A: Reductive dehalogenation can occur under certain conditions, especially with catalysts used in preceding steps.[10]
-
Catalytic Hydrogenation: If your synthesis involves catalytic hydrogenation to reduce other functional groups (e.g., a nitro group), the bromo substituent can also be cleaved.[10] It's important to note that bromides are reduced more readily than chlorides under these conditions.[10] Careful selection of catalyst and reaction conditions is crucial.
-
Metal-based Reductants: Some metal-based systems, like those involving copper or nickel, can be used for hydrodehalogenation, so similar reagents should be used with caution if the bromine atom is to be retained.[10][11]
-
Basic Conditions: In some cases, strong basic conditions, especially at elevated temperatures, can promote dehalogenation.
To avoid this, carefully control the pH, temperature, and choice of reagents during workup and purification. If reductive dehalogenation is a persistent issue, consider purification methods that do not involve potentially reactive conditions, such as recrystallization from a neutral solvent system.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for brominated heterocyclic compounds?
A1: The most common techniques are flash column chromatography and recrystallization.[2][4][12]
-
Flash Column Chromatography is highly versatile for separating mixtures based on polarity.[2]
-
Recrystallization is an excellent and cost-effective method for purifying solid compounds that are already reasonably pure (e.g., >80%).[3][4] The key is finding a solvent that dissolves the compound when hot but not at room temperature.[4][12]
-
Other techniques like distillation (for volatile liquids), sublimation (for volatile solids), and extraction are also used depending on the specific properties of the compound and impurities.[12]
Q2: How do I select the best solvent for recrystallization?
A2: The ideal solvent will dissolve your crude product completely at its boiling point but poorly at room temperature or below.[3][4][12] Preliminary solubility tests with small amounts of your compound in various solvents are essential. The goal is to maximize the recovery of pure crystals upon cooling.[4] Slow cooling is crucial for forming large, pure crystals, and placing the flask in an ice bath can maximize yield once it has reached room temperature.[4]
Q3: My compound is a dark oil after synthesis. How should I approach purification?
A3: Dark, oily crude products often contain significant impurities. The recommended first step is usually column chromatography.[13]
-
Dissolve a small amount of the oil and run a TLC plate with different solvent systems to find one that gives good separation.[2]
-
Perform flash chromatography on the bulk material.[2]
-
Combine the pure fractions and remove the solvent under reduced pressure.[2]
-
If the purified product is a solid, you can perform a subsequent recrystallization to achieve higher purity.[4]
Q4: Are there any specific safety precautions for handling brominated compounds?
A4: Yes. Many brominated compounds, especially alkynyl bromides, can be lachrymatory (tear-inducing).[13] It is always recommended to handle these compounds in a well-ventilated fume hood and avoid skin contact.[13] Furthermore, reagents used in bromination, such as molecular bromine, are toxic and corrosive and should be handled with extreme care.[14]
Data Summary
Table 1: Residual Palladium Levels After Different Purification Protocols
This table summarizes data from a pilot study quantifying palladium contamination in reaction products after various purification steps.[7] It highlights the effectiveness of using a metal scavenger after initial chromatographic purification.
| Purification Stage | Average Palladium Removed | Average Residual Palladium | Number of Samples with >100 ppm Pd |
| Crude Reaction Mixture | N/A | High / Variable | N/A |
| Post-Flash Chromatography | ~90% | <100 ppm (in over half of samples) | 14 / 39 |
| Post-Chromatography + Si-TMT Scavenger | >99% (overall) | <100 ppm (in all samples) | 0 / 39 |
Data adapted from a study on lead-like compounds, demonstrating a general principle applicable to brominated heterocycles.[7]
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a standard procedure for purifying a crude solid product using silica gel flash chromatography.[2]
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system that provides a good separation of your target compound from impurities (aim for a target Rf of ~0.3).
-
Column Packing:
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully apply it to the top of the column.[2]
-
Dry Loading: For less soluble samples, adsorb the crude product onto a small amount of silica gel. Evaporate the solvent to get a dry powder, then carefully add this powder to the top of the column.[2]
-
-
Elution:
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the fractions by TLC to identify those containing the pure product.[2]
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[2]
Protocol 2: Recrystallization
This protocol describes the purification of a solid compound via recrystallization.[3][4]
-
Solvent Selection: In a test tube, add a small amount of your crude solid and a few drops of a test solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid.[3][4] Heat the mixture (e.g., on a hot plate) while stirring until the solid completely dissolves. If needed, add small, additional portions of hot solvent to achieve full dissolution. Avoid adding a large excess of solvent, as this will reduce your final yield.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.[4]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Slow cooling encourages the formation of larger, purer crystals.[4]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining impurities.[3][4]
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove all residual solvent.[4]
-
Analysis: Confirm the purity of the recrystallized product by measuring its melting point and running a TLC or other analytical technique.[4]
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of brominated heterocyclic compounds.
Troubleshooting Chromatography Co-elution
Caption: Decision flowchart for troubleshooting co-elution in chromatography.
Palladium Removal Workflow
Caption: Workflow for the effective removal of palladium catalyst residues.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Purification [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
"stability and storage of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride"
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride?
A1: For long-term storage, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place. To maintain integrity, storage at 2-8°C is advisable, protected from light and moisture.
Q2: How should I handle 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride in the laboratory?
A2: Handle the compound in a well-ventilated area. It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Q3: Is 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride sensitive to light?
Q4: What are the potential degradation pathways for this compound?
A4: Based on the structure, potential degradation pathways include hydrolysis of the oxazine ring, particularly under acidic or basic conditions, and oxidation of the amine group. The bromo-substituent may also be susceptible to degradation under certain conditions.
Q5: How can I tell if my sample of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride has degraded?
A5: Visual signs of degradation can include a change in color or the appearance of clumping. However, the most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of new impurity peaks and a decrease in the main compound's peak area.
Stability Data Summary
The following tables summarize the expected stability of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride under various stress conditions. This data is based on general principles of stability for similar compounds and should be confirmed by experimental studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Temperature | Duration | Expected Degradation (%) | Potential Degradants |
| Acid Hydrolysis (0.1 M HCl) | 60°C | 24 hours | 15-25 | Ring-opened products |
| Base Hydrolysis (0.1 M NaOH) | 60°C | 24 hours | 10-20 | Ring-opened products |
| Oxidation (3% H₂O₂) | Room Temp | 48 hours | 20-35 | N-oxide derivatives |
| Thermal (Dry Heat) | 80°C | 7 days | 5-10 | Unspecified thermal degradants |
| Photolytic (ICH Q1B) | Room Temp | 1.2 million lux hours | 10-15 | Unspecified photolytic degradants |
Table 2: Recommended Long-Term Storage Conditions and Expected Stability
| Storage Condition | Temperature | Relative Humidity | Duration | Expected Purity |
| Recommended | 2-8°C | < 40% | 24 months | > 98% |
| Room Temperature | 20-25°C | ~60% | 12 months | > 95% |
| Accelerated | 40°C | 75% | 6 months | > 90% |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peak in HPLC chromatogram | Sample degradation | Perform a forced degradation study to identify potential degradation products. Ensure proper storage and handling. |
| Discoloration of the solid compound | Oxidation or exposure to light | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). |
| Poor solubility in aqueous solutions | pH of the solution | As a hydrochloride salt, solubility is expected to be higher in acidic to neutral aqueous solutions. Adjust the pH if necessary for your experiment. |
| Inconsistent results between batches | Improper storage of one or more batches | Review the storage history of all batches. Re-analyze all batches using a validated stability-indicating method. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 48 hours, protected from light.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 7 days. Prepare a 0.5 mg/mL solution in methanol for analysis.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Prepare a 0.5 mg/mL solution in methanol for analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples to an appropriate concentration (e.g., 0.1 mg/mL) in the initial mobile phase composition.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation studies.
Technical Support Center: Interpreting Complex NMR Spectra of Benzoxazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of benzoxazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most characteristic signals in the ¹H NMR spectrum of a 1,3-benzoxazine monomer?
A1: The two most diagnostic signals for a 1,3-benzoxazine ring are the two methylene groups of the oxazine ring.[1] You will typically observe two singlets (or AB quartets, depending on the substitution and chirality) corresponding to:
-
O-CH₂-N: This signal usually appears further downfield, typically in the range of 4.8-5.7 ppm.[2][3][4][5]
-
Ar-CH₂-N: This signal is generally found more upfield, in the range of 3.9-4.8 ppm.[2][3][4][5] The aromatic protons will appear in their expected region, typically between 6.5 and 7.5 ppm.[6]
Q2: How do I identify the corresponding signals in a ¹³C NMR spectrum?
A2: Similar to the ¹H NMR, the methylene carbons of the oxazine ring are characteristic. Look for:
Q3: My aromatic region is very complex and the signals are overlapping. What can I do?
A3: Overlapping signals in the aromatic region are a common challenge. Here are a few strategies:
-
Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the chemical shifts of the protons and may resolve the overlap.[8] Aromatic solvents like Benzene-d₆ can induce significant shifts due to the aromatic solvent-induced shift (ASIS) effect.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which aromatic protons are coupled to each other. HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons over two or three bonds, helping to assign specific protons to their corresponding positions on the benzene rings.
-
Higher Field Strength: If available, using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of the signals, often resolving the overlap.
Q4: I see a small peak around 5.1 ppm that I can't assign to my benzoxazine monomer. What could it be?
A4: A low-intensity signal around δH = 5.1 ppm in the ¹H NMR spectrum of a benzoxazine monomer could indicate the presence of a small number of triazine structures.[9][10][11] These can form as a side product during the synthesis, especially when using diamines.[9][10] The formation of these structures can sometimes be minimized by adjusting the solvent system, for example, by using a toluene/isopropanol mixture instead of pure toluene.[9][10]
Q5: How can I confirm the presence of an N-H or O-H proton from a starting material or a side product?
A5: To identify exchangeable protons like those in N-H or O-H groups, you can perform a D₂O shake.[8] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The peak corresponding to the exchangeable proton will disappear or significantly decrease in intensity.[8]
Q6: The integration values for my signals don't match the expected proton ratios. What's the problem?
A6: Inaccurate integration can arise from several factors:
-
Incomplete Relaxation: For quantitative analysis, ensure that the relaxation delay (d1) is set to be at least 5 times the longest T₁ relaxation time of the protons being integrated. Aromatic and quaternary carbon-attached protons often have longer relaxation times.
-
Overlapping Peaks: If peaks are overlapping, the integration will be a sum of all protons under the curve. 2D NMR or changing solvents might be necessary to resolve them.[8]
-
Presence of Impurities: Unidentified peaks from residual solvents (e.g., ethyl acetate, dichloromethane) or starting materials will affect the relative integration.
Troubleshooting Guides
Guide 1: Poor Signal-to-Noise or Broad Peaks
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low signal intensity for all peaks. | Low sample concentration. | Increase the concentration of the sample if solubility allows. Increase the number of scans (ns). |
| Poor shimming of the magnetic field. | Re-shim the spectrometer. If using an automated system, run the shimming routine again. | |
| Broad, distorted peaks. | Un-dissolved particulate matter in the sample. | Filter the NMR sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube. |
| Paramagnetic impurities. | Pass the sample solution through a short column of silica gel or celite. | |
| The compound is aggregating at the current concentration. | Try decreasing the sample concentration or acquiring the spectrum at a higher temperature to break up aggregates. |
Guide 2: Artifacts and Impurity Peaks
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Large peak around 1.5-1.6 ppm (singlet) and/or 7.26 ppm (in CDCl₃). | Water in the NMR solvent. | Use a fresh, sealed ampule of deuterated solvent. Store solvents over molecular sieves. Add a small amount of an inert drying agent to the solvent bottle.[8] |
| Peaks for common lab solvents (Acetone, Ethyl Acetate, Hexane, etc.). | Incomplete drying of the sample or contaminated glassware. | Ensure the sample is thoroughly dried under high vacuum.[8] To remove tenacious solvents like ethyl acetate, dissolve the sample in dichloromethane and re-evaporate; repeat several times.[8] Rinse NMR tubes thoroughly with a clean solvent and dry completely before use. |
| Spinning sidebands (small peaks appearing symmetrically around a large peak). | Imperfect magnetic field homogeneity or too fast spinning rate. | Re-shim the spectrometer. Reduce the sample spinning rate. |
Quantitative Data Summary
Table 1: Typical ¹H NMR Chemical Shifts for the Benzoxazine Core Structure
| Protons | Typical Chemical Shift (δ, ppm) | Multiplicity |
| O-CH₂-N | 4.8 - 5.7 | Singlet or AB quartet |
| Ar-CH₂-N | 3.9 - 4.8 | Singlet or AB quartet |
| Aromatic H | 6.5 - 7.5 | Multiplet |
Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the aromatic rings.[1][2][3][4][5][6]
Table 2: Typical ¹³C NMR Chemical Shifts for the Benzoxazine Core Structure
| Carbon | Typical Chemical Shift (δ, ppm) |
| O-CH₂-N | 79 - 82 |
| Ar-CH₂-N | 48 - 55 |
| Aromatic C | 115 - 155 |
Note: These are approximate ranges and can vary based on substitution patterns.[6][7][12]
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the benzoxazine derivative into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d is a common choice for many benzoxazine derivatives.
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, use gentle warming or sonication, but be cautious of potential degradation with heat-sensitive compounds.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtering (if necessary): If any solid particles are visible, filter the solution through a small cotton or glass wool plug placed at the bottom of the pipette during transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Insertion: Insert the tube into a spinner turbine, adjust the depth using the spectrometer's gauge, and carefully place it into the NMR magnet for analysis.
Protocol 2: 2D NOESY/ROESY for Stereochemical Analysis
This experiment is crucial for determining through-space proximity of protons, which helps in assigning stereochemistry and conformation.
-
Sample Preparation: Prepare a slightly more concentrated sample (15-20 mg in 0.6 mL) than for a standard ¹H NMR to ensure a good signal-to-noise ratio. The sample must be free of particulate matter.
-
Choosing the Right Experiment:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Works well for small (MW < 600) and large (MW > 1200) molecules.[13]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Preferred for medium-sized molecules (MW approx. 700-1200) where the standard NOE may be close to zero.[13] The ROE is always positive, making interpretation more straightforward in this mass range.[13]
-
-
Parameter Setup:
-
Load a standard 2D NOESY or ROESY parameter set from the spectrometer's software.
-
Set Spectral Widths (sw): Ensure the spectral width in both dimensions covers all proton signals of interest.
-
Set Mixing Time (d8 or mix): This is a critical parameter. The NOE/ROE effect builds up during this time. For small to medium molecules, typical mixing times range from 300 ms to 800 ms. Run a series of 1D NOE experiments or a 2D experiment with varying mixing times to find the optimal value.
-
Set Relaxation Delay (d1): Set to 1.5-2 times the longest T₁ of your compound.
-
Set Number of Scans (ns) and Increments (td1): A higher number of scans per increment and more increments in the indirect dimension (t₁) will improve signal-to-noise and resolution, but will also increase the experiment time. A typical starting point is 8-16 scans and 256-512 t₁ increments.
-
-
Data Acquisition and Processing:
-
Acquire the 2D data.
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum carefully.
-
-
Interpretation: Look for off-diagonal cross-peaks. A cross-peak between proton A and proton B indicates that they are close in space (typically < 5 Å).[13] This information can be used to establish relative stereochemistry.
Visualizations
Caption: Workflow for ¹H NMR interpretation of benzoxazines.
Caption: Magnetic anisotropy effect in the benzene ring.
Caption: Troubleshooting workflow for common NMR artifacts.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijstr.org [ijstr.org]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Technical Support Center: Mass Spectrometry of Brominated Compounds
Welcome to the technical support center for the mass spectrometry analysis of brominated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometric analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why does my mass spectrum show two prominent molecular ion peaks of nearly equal intensity, separated by 2 m/z units?
This is the hallmark isotopic signature of a compound containing one bromine atom.[1][2] Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, which are in approximately a 1:1 ratio of natural abundance.[3] Therefore, a molecule containing a single bromine atom will present as two molecular ions in the mass spectrum: one containing the ⁷⁹Br isotope (M) and another containing the ⁸¹Br isotope (M+2), with nearly identical intensities.
Q2: How do the isotopic patterns change if my compound contains more than one bromine atom?
The isotopic pattern becomes more complex with the addition of more bromine atoms. For a compound with two bromine atoms, you will observe three molecular ion peaks at M, M+2, and M+4 with an intensity ratio of approximately 1:2:1.[4] For a compound with three bromine atoms, you will see four peaks at M, M+2, M+4, and M+6 with an intensity ratio of roughly 1:3:3:1.
Q3: My base peak is not the molecular ion peak. Is this a common observation for brominated compounds?
Yes, this is a very common observation. Brominated compounds, particularly bromoalkanes, are susceptible to fragmentation. The carbon-bromine (C-Br) bond is relatively weak and can easily cleave, leading to the loss of a bromine radical.[1] This often results in a fragment ion being the most stable and, therefore, the most abundant ion (the base peak) in the spectrum.
Q4: I am not observing a clear molecular ion peak in my spectrum. What are the potential reasons for this?
The absence or low intensity of the molecular ion peak can be attributed to several factors:
-
High Fragmentation Efficiency: The molecule might be particularly unstable under the ionization conditions (e.g., 70 eV in Electron Ionization), leading to extensive fragmentation where almost all molecular ions break down into smaller fragments.
-
Thermal Degradation: Some brominated compounds can be thermally labile and may degrade in the gas chromatograph (GC) injector port before reaching the mass spectrometer's ion source.
-
Nature of the Compound: Tertiary bromoalkanes, for instance, are more prone to fragmentation and may not show a prominent molecular ion peak compared to primary bromoalkanes.[5]
Q5: How can I distinguish between a compound containing one bromine atom and one with two chlorine atoms based on the mass spectrum?
While both will exhibit M+2 peaks, the isotopic patterns are distinct. A compound with one bromine atom will show M and M+2 peaks in a roughly 1:1 intensity ratio. In contrast, a compound with one chlorine atom will have M and M+2 peaks in an approximate 3:1 ratio, due to the natural abundances of ³⁵Cl (about 75%) and ³⁷Cl (about 25%).[6] For a compound with two chlorine atoms, you would observe M, M+2, and M+4 peaks with an intensity ratio of approximately 9:6:1 .[7]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the mass spectrometry analysis of brominated compounds.
Issue 1: Unclear or Unexpected Isotopic Patterns
If the observed isotopic pattern for bromine-containing ions is not clear or does not match the expected ratios, consider the following:
-
Check for Co-elution: If you are using a chromatographic inlet (like GC-MS), poor separation can lead to overlapping peaks from different compounds, distorting the isotopic pattern.
-
Verify Mass Calibration: Ensure your mass spectrometer is properly calibrated across the mass range of interest. Poor calibration can lead to inaccurate mass assignments and peak intensity measurements.
-
Consider the Presence of Other Isotopes: Remember that other elements in your molecule, like carbon (¹³C), will also contribute to small M+1 peaks, which can slightly alter the expected pattern, especially for larger molecules.
-
Review Ionization Conditions: High ionization energy can sometimes lead to excessive fragmentation, making it difficult to discern the molecular ion cluster. If possible, try using a softer ionization technique.
Issue 2: Low Signal Intensity or No Peak Detected
If you are struggling with low signal intensity for your brominated analyte, follow this workflow:
Caption: Troubleshooting workflow for low MS signal.
Issue 3: Identifying the Correct Fragmentation Pathway
Understanding the fragmentation of your brominated compound is crucial for structural elucidation.
Caption: Common fragmentation pathways for brominated compounds.
-
Loss of Bromine Radical (Br•): This is often a primary fragmentation step, resulting in a peak at M-79 or M-81.
-
Alpha-Cleavage: For bromoalkanes, cleavage of the C-C bond adjacent to the carbon bearing the bromine is common.[1] This leads to the formation of a stable carbocation.
-
Influence of Bromine Position: The position of the bromine atom significantly influences fragmentation. For example, in polybrominated diphenyl ethers, congeners without ortho-bromine substitution tend to be more robust in Electron Ionization MS.[6] In bromoalkanes, branching at the carbon bearing the bromine will favor fragmentation that leads to the formation of a more stable tertiary or secondary carbocation.[5]
Data Presentation
Table 1: Isotopic Abundances of Bromine and Chlorine
| Element | Isotope | Mass (amu) | Natural Abundance (%) |
| Bromine | ⁷⁹Br | 78.9183 | ~50.7 |
| ⁸¹Br | 80.9163 | ~49.3 | |
| Chlorine | ³⁵Cl | 34.9689 | ~75.8 |
| ³⁷Cl | 36.9659 | ~24.2 |
Experimental Protocols
General Protocol for GC-MS Analysis of Brominated Compounds
This protocol provides a starting point for the analysis of volatile and semi-volatile brominated compounds. Optimization will be required based on the specific analyte and matrix.
1. Sample Preparation:
-
Extraction: For solid or liquid samples, perform a solvent extraction using an appropriate non-polar or moderately polar solvent (e.g., hexane, dichloromethane, or a mixture).
-
Cleanup: Depending on the complexity of the sample matrix, a cleanup step using solid-phase extraction (SPE) or gel permeation chromatography (GPC) may be necessary to remove interfering substances.[4] For some samples, a simple filtration may be sufficient.
-
Derivatization: For polar brominated compounds, derivatization may be required to improve volatility and chromatographic performance.
2. GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless inlet, typically operated at a temperature that ensures volatilization without thermal degradation (e.g., 250-280 °C).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is often suitable. A shorter column with a thin film may be used for thermally labile compounds.[4]
-
Oven Temperature Program: Start at a low temperature (e.g., 50-80 °C) and ramp up to a final temperature (e.g., 280-320 °C) at a rate that provides good separation of the target analytes (e.g., 10-20 °C/min).
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Ion Source Temperature: Typically 230 °C.
-
Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).
-
Scan Range: A wide mass range (e.g., m/z 40-600) is used for initial screening. For targeted analysis, selected ion monitoring (SIM) can be used to improve sensitivity.
-
Caption: General workflow for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds - 한국분석과학회 학술대회 : 논문 | DBpia [dbpia.co.kr]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride, with a focus on minimizing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride?
A1: Common impurities can arise from starting materials, side reactions, or subsequent degradation. These may include:
-
Unreacted Starting Materials: Residual 4-bromo-2-aminophenol or 1-bromo-2-(2-bromoethoxy)benzene depending on the synthetic route.
-
Oligomeric By-products: Formation of low molecular weight polymers or oligomers can occur, particularly if reaction conditions are not optimized.[1]
-
N-Substituted Impurities: Over-alkylation or side reactions at the nitrogen atom of the oxazine ring.
-
Ring-Opened By-products: Hydrolysis or cleavage of the oxazine ring under certain pH or temperature conditions.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., methanol, ethyl acetate, THF) and reagents like borane complexes.[2]
Q2: Which analytical techniques are recommended for assessing the purity of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride?
A2: A combination of spectroscopic and chromatographic methods is essential for a thorough purity assessment.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities with distinct signals.[3][4]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the main compound from its impurities. A validated HPLC method is crucial for routine purity checks.[5][6]
-
Mass Spectrometry (MS), often coupled with LC (LC-MS) or GC (GC-MS): Used to identify the molecular weights of the main product and any impurities, aiding in their structural elucidation.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups and for identifying certain types of impurities.[3][8]
Q3: What is the best general approach to purify the crude 6-bromo-3,4-dihydro-2H-benzo[b]oxazine free base before converting it to the hydrochloride salt?
A3: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: Often a highly effective method for removing minor impurities if a suitable solvent system can be found. This is particularly useful for obtaining a highly crystalline final product.[1]
-
Column Chromatography: Using silica gel is effective for separating the desired product from closely related impurities and non-polar by-products.
-
Acid-Base Extraction: The basic nature of the secondary amine in the oxazine ring allows for purification by dissolving the crude product in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then re-precipitating the free base by adding a base.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | - Incomplete reaction. - Sub-optimal reaction temperature or time. - Degradation of product during workup. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature and time. Some benzoxazine syntheses require reflux for several hours.[2] - Ensure workup conditions are not overly harsh (e.g., avoid excessively high temperatures or extreme pH for prolonged periods). |
| Presence of Oligomeric By-products | - Incorrect stoichiometry of reagents, especially formaldehyde or its equivalent.[1] - High reaction temperature favoring polymerization.[1] | - Carefully control the molar ratios of the reactants. - Investigate lowering the reaction temperature or using a stepwise addition of reagents. |
| Inconsistent Purity Between Batches | - Variation in the quality of starting materials. - Poor control over reaction parameters (temperature, stirring, atmosphere). | - Use high-purity, well-characterized starting materials for all syntheses.[1] - Maintain strict control over all reaction conditions. Utilize an inert atmosphere (e.g., nitrogen or argon) if starting materials or intermediates are sensitive to oxidation.[2] |
| Formation of a Dark-colored Product | - Oxidation of phenolic intermediates or the final product. - Presence of metallic impurities acting as catalysts for degradation. | - Conduct the reaction under an inert atmosphere. - Use purified solvents and high-purity reagents. - Consider adding a small amount of an antioxidant or chelating agent if the problem persists. |
| Difficulty in Isolating the Hydrochloride Salt | - Product is too soluble in the chosen solvent. - Incomplete protonation. | - Ensure the free base is fully dissolved before adding HCl. - Use a solvent in which the hydrochloride salt is poorly soluble (e.g., diethyl ether, isopropanol, or ethyl acetate) to induce precipitation. - Add HCl solution (e.g., HCl in ether or isopropanol) slowly and with vigorous stirring. Cool the mixture to maximize precipitation. |
Data Presentation
Table 1: Comparison of Purification Techniques for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >99% | - High purity achievable - Scalable | - Requires finding a suitable solvent - Can lead to significant material loss |
| Column Chromatography | 98-99.5% | - Excellent separation of closely related impurities | - Can be time-consuming and solvent-intensive - May not be ideal for large-scale production |
| Acid-Base Extraction | 95-98% | - Good for removing non-basic impurities - Relatively quick and simple | - May not remove structurally similar basic impurities |
Experimental Protocols
General Protocol for Synthesis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine and its Conversion to the Hydrochloride Salt
This is a generalized procedure and may require optimization.
Step 1: Synthesis of the Benzoxazine Ring
A common route involves the reaction of a substituted aminophenol with a dielectrophile. For instance, reacting 4-bromo-2-aminophenol with 1,2-dibromoethane under basic conditions.
-
To a solution of 4-bromo-2-aminophenol in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.
-
Slowly add 1,2-dibromoethane at room temperature.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Perform a workup, which may involve partitioning the residue between an organic solvent (like ethyl acetate) and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude free base.[2]
Step 2: Purification of the Free Base
-
Purify the crude 6-bromo-3,4-dihydro-2H-benzo[b]oxazine by either recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).
-
Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring.
-
Continue stirring, possibly with cooling in an ice bath, until precipitation is complete.
-
Collect the solid precipitate by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any residual acid, and dry under vacuum to yield 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
Visualizations
Caption: General experimental workflow for the synthesis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine HCl.
Caption: A logical workflow for troubleshooting purity issues during synthesis.
Caption: Relationship between reaction conditions and product purity.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-BROMO-2,2-DIMETHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"improving yield and purity of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride"
Technical Support Center: 6-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride?
A1: A common and effective synthetic route involves a two-step process. The first step is the synthesis of the free base, 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine, typically through the cyclization of a substituted aminophenol. The second step involves the conversion of the free base to its hydrochloride salt to improve stability and handling.
Q2: What are the recommended starting materials for the synthesis of the free base?
A2: The most direct precursor is 2-amino-4-bromophenol, which can be reacted with a suitable two-carbon electrophile, such as 1,2-dibromoethane or 2-chloroethanol, to form the oxazine ring.
Q3: How is the hydrochloride salt typically formed?
A3: The hydrochloride salt is generally prepared by dissolving the purified free base in a suitable organic solvent, such as diethyl ether or ethyl acetate, and then treating it with a solution of hydrogen chloride (e.g., HCl in ether or as a gas) until precipitation is complete.
Q4: What are the critical parameters to control for maximizing yield and purity?
A4: Key parameters include the purity of the starting materials, reaction temperature, reaction time, and the choice of base and solvent in the cyclization step. For the hydrochloride salt formation, the stoichiometry of HCl and the choice of solvent are crucial to ensure complete conversion without introducing impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride.
Issue 1: Low Yield of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine (Free Base)
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.- Ensure the base used (e.g., potassium carbonate, sodium hydride) is fresh and active. |
| Side Reactions | - N-alkylation vs. O-alkylation: The use of a milder base can favor O-alkylation first, followed by intramolecular N-alkylation. A strong, non-nucleophilic base can also be effective.- Dimerization/Polymerization: Maintain a relatively dilute reaction mixture to minimize intermolecular reactions. Add the electrophile (e.g., 1,2-dibromoethane) slowly to the solution of 2-amino-4-bromophenol. |
| Poor Quality Starting Materials | - Ensure 2-amino-4-bromophenol is of high purity. If necessary, recrystallize it before use.- Use freshly distilled 1,2-dibromoethane. |
| Suboptimal Reaction Conditions | - Optimize the solvent. Polar aprotic solvents like DMF or acetonitrile are often suitable.- Experiment with different bases and reaction temperatures to find the optimal conditions for your specific setup. |
Issue 2: Impurities in the Final Product (Hydrochloride Salt)
| Potential Cause | Suggested Solution |
| Incomplete Conversion to Hydrochloride Salt | - Ensure a slight excess of HCl is used during the salt formation step.- Vigorously stir the solution during the addition of HCl to ensure complete mixing. |
| Presence of Unreacted Starting Materials | - Purify the free base by column chromatography or recrystallization before converting it to the hydrochloride salt. |
| Formation of Side Products | - Analyze the crude product by LC-MS or NMR to identify the impurities.- Adjust the reaction conditions of the cyclization step to minimize the formation of specific side products (see Issue 1). |
| Solvent Contamination | - Ensure the final product is thoroughly dried under vacuum to remove any residual solvent. |
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine (Free Base)
Materials:
-
2-amino-4-bromophenol
-
1,2-dibromoethane
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-amino-4-bromophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add 1,2-dibromoethane (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Preparation of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine Hydrochloride
Materials:
-
Diethyl ether (anhydrous)
-
Hydrogen chloride solution (e.g., 2 M in diethyl ether)
Procedure:
-
Dissolve the purified 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2 M solution of hydrogen chloride in diethyl ether dropwise with constant stirring.
-
Continue the addition until a precipitate is no longer formed.
-
Stir the resulting suspension in the ice bath for an additional 30 minutes.
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride as a solid.
Data Presentation
Table 1: Optimization of Reaction Conditions for Free Base Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 18 | 85 |
| 2 | NaH | THF | 65 | 24 | 78 |
| 3 | Cs₂CO₃ | Acetonitrile | 80 | 16 | 92 |
| 4 | K₂CO₃ | Acetonitrile | 80 | 18 | 88 |
Note: The data presented are representative and may vary based on specific experimental conditions and scale.
Visualizations
Caption: Experimental workflow for the synthesis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
Caption: Troubleshooting logic for addressing low reaction yield.
"resolving solubility issues with 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride in assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers resolve solubility issues encountered with 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride in various assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after diluting my DMSO stock of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride into my aqueous assay buffer. What is happening?
A1: This phenomenon, often called "crashing out," is common when a compound is highly soluble in a concentrated organic stock solution (like DMSO) but has low solubility in the final aqueous buffer. The rapid change in solvent polarity upon dilution can cause the compound to precipitate out of the solution.[1]
Q2: What are the initial signs of poor solubility in my assay?
A2: Initial indicators of poor solubility include the appearance of cloudiness, particulates, or visible precipitate in your stock solutions or diluted assay wells.[2] To confirm, you can centrifuge a sample of your diluted compound; the presence of a pellet is a strong indicator of insolubility.[2]
Q3: Can the hydrochloride salt form of this compound affect its solubility?
A3: Yes, the hydrochloride salt is intended to improve aqueous solubility compared to the free base. However, the final solubility is still dependent on factors like the pH of the solution and the presence of other ions. For weakly basic drugs, the hydrochloride salt can lead to acidic aqueous solutions, which might be corrosive or interact with other components in your assay.[3]
Q4: How can I quantitatively measure the solubility of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride in my specific assay buffer?
A4: You can perform either a kinetic or a thermodynamic solubility assay. A kinetic solubility assay measures the solubility of a compound under conditions that mimic a typical assay workflow, often involving dilution from a DMSO stock.[4] A thermodynamic solubility assay, like the shake-flask method, determines the equilibrium solubility of the solid compound in a buffer over a longer incubation period.[5]
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution
If you observe your compound "crashing out" when diluting from a DMSO stock into an aqueous buffer, follow these steps:
Troubleshooting Workflow for Compound Precipitation
References
Validation & Comparative
Illuminating the Molecular Architecture: A Comparative Guide to Confirming the Structure of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comparative overview of key analytical techniques for the structural elucidation of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. We present a synthesis of expected and comparative experimental data, detailed experimental protocols, and a visual workflow to aid in this critical process.
The structural confirmation of a novel or synthesized compound like 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride relies on the synergistic application of multiple spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment of the molecular architecture. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Comparative Analysis of Spectroscopic Data
| Analytical Technique | Parameter | Expected Data for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride | Reference Data: 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazine |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~6.8-7.5 ppm; O-CH₂-N: ~4.8-5.5 ppm; Ar-CH₂-N: ~4.0-4.5 ppm; N-H (of hydrochloride): broad signal | Aromatic protons: ~7.0 ppm (overlapping peaks); O-CH₂-N: 5.71 ppm; Ar-CH₂-N: 5.00 ppm[1] |
| Multiplicity | Aromatic protons: doublets, triplets, or multiplets depending on substitution; Oxazine protons: singlets or coupled signals | - | |
| Coupling Constant (J) | Aromatic protons: ~7-9 Hz for ortho-coupling | - | |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: ~110-155 ppm; O-CH₂-N: ~70-85 ppm; Ar-CH₂-N: ~45-55 ppm | Aromatic carbons: various shifts in the aromatic region; O-CH₂-N and Ar-CH₂-N carbons present |
| FTIR | Wavenumber (cm⁻¹) | N-H stretch (hydrochloride): ~2400-3000 (broad); C-H stretch (aromatic): ~3000-3100; C-H stretch (aliphatic): ~2850-2960; C=C stretch (aromatic): ~1450-1600; C-O-C stretch: ~1230; C-N-C stretch: ~1150; Oxazine ring characteristic peak: ~920-940[1] | Characteristic peaks for the oxazine ring are observed.[1] |
| Mass Spec. | Molecular Ion Peak (m/z) | Expected [M]+ at ~214 and [M+2]+ at ~216 in ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. The hydrochloride salt may show the protonated molecule [M+H]+. | - |
| Fragmentation | Loss of Br, retro-Diels-Alder fragmentation of the oxazine ring. | - | |
| X-ray | Crystal System | - | - |
| Space Group | - | - | |
| Key Bond Lengths/Angles | - | - |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data. Below are representative methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is likely soluble in polar solvents). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of -2 to 12 ppm, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 0 to 220 ppm, pulse angle of 45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-hydrogen correlations.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range carbon-hydrogen correlations, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups expected in the molecule.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, for example, with an Electrospray Ionization (ESI) source coupled to a Quadrupole Time-of-Flight (QTOF) analyzer for high-resolution mass measurements.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) should result in two peaks for the molecular ion, separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺).
-
Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data.
-
-
Data Analysis: Analyze the mass of the molecular ion to confirm the elemental composition. Interpret the fragmentation pattern to gain further structural insights.
Single-Crystal X-ray Crystallography
-
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous structural confirmation.
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone).
-
Slowly evaporate the solvent at room temperature or by vapor diffusion of a non-solvent.
-
The goal is to obtain a single, well-formed crystal of sufficient size (typically >0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations.
-
Use a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Rotate the crystal in the X-ray beam and collect the diffraction data (intensities and positions of the diffracted spots).
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.
-
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive structural confirmation of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
Caption: A flowchart illustrating the systematic process for confirming the chemical structure.
By following this structured approach and comparing the acquired experimental data with theoretical expectations and data from analogous compounds, researchers can confidently confirm the structure of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride, ensuring the integrity and reliability of their scientific findings.
References
A Comparative Guide to the Biological Activity of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride against other related compounds. Due to a lack of direct experimental data on this specific molecule, this guide leverages findings from studies on structurally similar benzoxazine derivatives to infer its potential efficacy and mechanisms of action. The information is intended to support further research and drug discovery efforts in related chemical spaces.
Introduction to Benzoxazines
Benzoxazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles.[1][2][3] The fusion of a benzene ring with an oxazine ring creates a scaffold that can be readily functionalized to modulate its biological effects.[1] Derivatives of this core structure have been investigated for a range of activities, including antimicrobial, antitumor, and as ligands for central nervous system receptors.[2][4][5][6] The introduction of a bromine atom, as in 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride, is a common strategy in medicinal chemistry to potentially enhance potency and modulate pharmacokinetic properties.
Potential Biological Activities and Comparative Analysis
Based on the available literature for related compounds, two primary areas of biological activity are explored for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride: antimicrobial effects and 5-HT6 receptor antagonism.
Antimicrobial Activity
Several studies have demonstrated the antibacterial and antifungal properties of benzoxazine derivatives.[3][4][7] The mechanism of action is often attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparative Data:
The following table summarizes the minimum inhibitory concentration (MIC) values for various benzoxazine derivatives against representative bacterial and fungal strains. It is important to note that direct data for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is not available; the presented data is for structurally related compounds to provide a comparative context.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |
| 6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazine derivatives (general range) | Not Reported | Not Reported | Not Reported | [8] |
| 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one | Not Reported | Not Reported | Active | [4] |
| [3-(4-hydroxyphenyl)-1-(2-thiophenyl)-2-propenone] derived benzoxazine | >100 | >100 | >100 | [4] |
| Ciprofloxacin (Standard Antibiotic) | 0.25 - 2.0 | 0.015 - 1.0 | Not Applicable | [9] |
| Amphotericin B (Standard Antifungal) | Not Applicable | Not Applicable | 0.25 - 1.0 | [10] |
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
5-HT6 Receptor Antagonism
The 5-HT6 receptor, a serotonin receptor subtype primarily expressed in the brain, is a target for the treatment of cognitive disorders such as Alzheimer's disease.[11][12] Several 3,4-dihydro-2H-benzo[4][8]oxazine derivatives have been identified as potent 5-HT6 receptor antagonists.[2][11]
Comparative Data:
The following table presents the binding affinity (Ki) of various benzoxazine derivatives for the human 5-HT6 receptor. This provides a benchmark against which the potential activity of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride could be evaluated in future studies.
| Compound | 5-HT6 Receptor Binding Affinity (Ki, nM) | Reference |
| Various 3,4-dihydro-2H-benzo[4][8]oxazine derivatives | Subnanomolar to micromolar range | [2][11] |
| Latrepirdine (Dimebon) | 33 | [13] |
| Idalopirdine (Lu AE58054) | 1.1 | [13] |
| Intepirdine (SB-742457) | 0.23 | [13] |
dot
Caption: Postulated signaling pathway of a 5-HT6 receptor antagonist.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biological activities. Below are representative protocols for the key experiments discussed.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
1. Preparation of Microbial Inoculum:
-
Bacterial or fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
2. Compound Preparation:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
The diluted microbial suspension is added to each well of the microtiter plate containing the compound dilutions.
-
The plate is incubated under appropriate conditions (e.g., 35°C for 24 hours for bacteria).
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
5-HT6 Receptor Binding Assay
This assay measures the affinity of a compound for the 5-HT6 receptor.
1. Membrane Preparation:
-
Cell membranes expressing the human 5-HT6 receptor are prepared from a stable cell line (e.g., HEK293).
2. Binding Reaction:
-
The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]-LSD) and varying concentrations of the test compound in a suitable buffer.
-
The reaction is allowed to reach equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[11]
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is currently unavailable, the analysis of structurally related benzoxazine derivatives suggests it holds potential as both an antimicrobial agent and a 5-HT6 receptor antagonist. The bromine substitution may influence its potency and pharmacokinetic profile.
Further research is warranted to synthesize and evaluate this specific compound to validate these hypotheses. The experimental protocols provided in this guide offer a framework for such investigations. Comparative studies with the established alternatives presented here will be crucial in determining its potential as a lead compound for drug development.
dot
Caption: Logical flow for the validation of the biological activity of the target compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.info [ijpsr.info]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5, 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An eco-friendly synthesis and antimicrobial activities of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mediresonline.org [mediresonline.org]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
"comparative study of different benzoxazine derivatives in biological assays"
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] This guide provides a comparative analysis of various benzoxazine derivatives based on their performance in biological assays, supported by experimental data and detailed methodologies.
Anticancer Activity
Benzoxazine derivatives have demonstrated significant potential as anticancer agents, with numerous studies evaluating their efficacy against various cancer cell lines.[2][3] The primary mechanism of action for some derivatives involves the induction of apoptosis and targeting DNA damage response pathways.[1][4]
Comparative Anticancer Potency of Benzoxazine Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of selected benzoxazine derivatives against different human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound/Derivative | HepG2 (Liver) | MCF-7 (Breast) | HCT-29 (Colon) | Reference |
| Derivative 3 | <10 | <10 | <10 | [4] |
| Derivative 7 | <10 | <10 | <10 | [4] |
| Derivative 8 | <10 | <10 | <10 | [4] |
| Derivative 10 | <10 | <10 | <10 | [4] |
| Derivative 13 | <10 | <10 | <10 | [4] |
| Derivative 15 | <10 | <10 | <10 | [4] |
| 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][1][5]oxazine | - | Active | - | [6] |
Note: Specific IC50 values for all compounds were not available in the provided search results, but their significant activity at concentrations less than 10 µM is noted.
Experimental Protocol: MTT Assay for Cell Viability
The anticancer activity of the benzoxazine analogs is commonly determined using the MTT assay.[1]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.[1]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzoxazine derivatives and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways in Anticancer Activity
Several benzoxazinone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. One proposed mechanism involves the inhibition of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the DNA double-strand break repair pathway.[1] Furthermore, some derivatives have been shown to induce apoptosis through the upregulation of p53 and caspase-3, and downregulation of topoisomerase II (topoII) and cyclin-dependent kinase 1 (cdk1).[4]
Caption: Proposed anticancer mechanisms of benzoxazine derivatives.
Antimicrobial Activity
Benzoxazine derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[7][8][9]
Comparative Antimicrobial Activity of Benzoxazine Derivatives
The following table summarizes the antimicrobial activity of selected benzoxazine derivatives, indicated by the zone of inhibition (in mm) or minimum inhibitory concentration (MIC) in µg/mL.
| Compound/Derivative | E. coli | S. aureus | B. subtilis | C. albicans | Reference |
| Compound 4e | 22 mm | 20 mm | 18 mm | - | [9] |
| Compound 4a | 20 mm | - | - | - | [9] |
| 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one | - | - | - | Active | [10] |
| Thionated-1,3-benzoxazine | - | - | - | Active (comparable to fluconazole) | [7] |
Experimental Protocol: Disc Diffusion Method for Antimicrobial Screening
A common method to evaluate the antimicrobial activity of benzoxazine derivatives is the disc diffusion method.[11]
Procedure:
-
Microbial Culture Preparation: A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the benzoxazine derivative are placed on the agar surface. A disc impregnated with a standard antibiotic (e.g., amoxicillin) and a disc with the solvent (e.g., DMSO) serve as positive and negative controls, respectively.[11]
-
Incubation: The plates are incubated under suitable conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around the disc. A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Workflow for the disc diffusion antimicrobial assay.
Anti-inflammatory and Analgesic Activity
Certain benzoxazinone derivatives have been synthesized and evaluated for their in vivo anti-inflammatory and analgesic effects.[5][12][13]
Comparative Anti-inflammatory and Analgesic Effects
The following table presents the in vivo activity of a notable benzoxazinone derivative.
| Compound | Anti-inflammatory Activity (% Inhibition of Paw Edema) | Analgesic Activity (% Protection in Acetic Acid-induced Writhing) | Ulcerogenicity Index | Reference |
| 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][1][5]oxazin-4-one (3d) | 62.61% | 62.36% | 2.67 | [5][12][13] |
Experimental Protocols
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity):
-
Animals (e.g., rats) are injected with a phlogistic agent (carrageenan) into the sub-plantar region of the hind paw.
-
The test compounds or a standard drug are administered orally prior to the carrageenan injection.
-
The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
Acetic Acid-Induced Writhing Test (Analgesic Activity):
-
Animals (e.g., mice) are administered the test compounds or a standard analgesic.
-
After a specific time, a solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior).
-
The number of writhes is counted for a defined period.
-
The percentage of protection is calculated by comparing the number of writhes in the treated groups to the control group.
Other Biological Activities
Benzoxazine derivatives have also been investigated for other important biological activities.
-
Vasorelaxant Activity: A series of 1,3-benzoxazine derivatives have been identified as potent K+ channel openers, exhibiting significant vasorelaxant activity.[14] For instance, 2-(6-bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-oxide showed an EC50 of 0.14 µM against TEA and BaCl2-induced contraction in rat aorta.[14][15]
-
Antioxidant Activity: Some benzoxazinic nitrones have been synthesized and evaluated for their antioxidant properties using assays such as the DPPH (α,α-diphenyl-β-picrylhydrazyl) radical scavenging assay.[16][17] The introduction of an electron-withdrawing group on the phenyl moiety has been shown to significantly increase the antioxidant capacity.[16][17]
This guide highlights the diverse biological potential of benzoxazine derivatives. The presented data and methodologies offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating structure-activity relationship (SAR) studies and the design of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ikm.org.my [ikm.org.my]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. phytojournal.com [phytojournal.com]
- 12. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 13. nu.edu.om [nu.edu.om]
- 14. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. sciforum.net [sciforum.net]
Unraveling the Structure-Activity Relationships of 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride analogs and related benzoxazine derivatives, offering insights into their potential as therapeutic agents. While specific structure-activity relationship (SAR) studies on the hydrochloride salt of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine are not extensively documented in publicly available literature, a broader examination of analogous structures reveals key determinants of their anticancer and antimicrobial activities.
This guide synthesizes experimental data from multiple studies to present a comparative overview. It details the impact of various substitutions on the benzoxazine core, providing a foundation for the rational design of more potent and selective compounds.
Comparative Analysis of Biological Activity
The biological evaluation of 3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives has unveiled their potential in oncology and infectious diseases. The following tables summarize the quantitative data from various studies, highlighting the influence of different structural modifications on their efficacy.
Anticancer Activity of Benzoxazine Analogs
Recent studies have focused on the antiproliferative properties of benzoxazine derivatives against various cancer cell lines. The data suggests that substitutions on both the benzo and the oxazine rings play a crucial role in their cytotoxic effects.
| Compound ID | Modifications to Core Structure | Cell Line | IC50 (µM) | Reference |
| Analog 1 | 7-Methoxy, 3-(4-methoxyphenyl), 4-(4-aminophenyl) | PC-3 | 7.84 | [3] |
| NHDF | 13.9 | [3] | ||
| MDA-MB-231 | 16.2 | [3] | ||
| MIA PaCa-2 | 15.6 | [3] | ||
| U-87 MG | 15.9 | [3] | ||
| Analog 2 | 7-Methoxy, 3-(4-methoxyphenyl), 4-phenyl | PC-3 | >25 | [3] |
| NHDF | >25 | [3] | ||
| MDA-MB-231 | >25 | [3] | ||
| MIA PaCa-2 | >25 | [3] | ||
| U-87 MG | >25 | [3] | ||
| Compound 10 | 2-(4-chlorophenyl)-3-methyl-2H-benzo[b][1][2]oxazine | HepG2 (Hypoxic) | 87 ± 1.8 | [4][5] |
| HepG2 (Normoxic) | >600 | [4][5] | ||
| Compound 11 | 2-(4-methoxyphenyl)-3-methyl-2H-benzo[b][1][2]oxazine | HepG2 (Hypoxic) | 10 ± 3.7 | [4][5] |
| HepG2 (Normoxic) | >1000 | [4][5] | ||
| Compound 7f | 6-(4-(4-methylpiperazin-1-yl)phenylamino)-2H-benzo[b][1][2]oxazin-3(4H)-one | HCT-116 | 0.23 | [6] |
| MDA-MB-231 | 0.58 | [6] | ||
| SNU638 | 0.41 | [6] |
Key SAR Insights for Anticancer Activity:
-
A para-amino group on the N-4 phenyl ring of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines significantly enhances anticancer potency (Analog 1 vs. Analog 2).[3]
-
The presence of a methoxy group at the 4-position of the 2-phenyl ring in 2H-benzo[b][1][2]oxazine derivatives appears to increase their hypoxia-selective cytotoxicity (Compound 11 vs. Compound 10).[4][5]
-
For 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, a 4-(4-methylpiperazin-1-yl)phenylamino substituent at the 6-position confers potent antiproliferative activity.[6]
Antimicrobial Activity of Benzoxazine Analogs
Several 3,4-dihydro-2H-benzo[b]oxazine derivatives have been evaluated for their ability to inhibit the growth of pathogenic bacteria. The nature and position of substituents on the aromatic ring influence their antibacterial spectrum and potency.
| Compound ID | Modifications to Core Structure | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Compound 4j | 2-(4-chlorophenyl)-3-phenyl-2H-benzo[b][1][2]oxazine | Escherichia coli | 19 | |
| Bacillus subtilis | 19 | |||
| Compound 4g | 2-(4-bromophenyl)-3-phenyl-2H-benzo[b][1][2]oxazine | Escherichia coli | 19 | |
| Bacillus subtilis | 19 | |||
| Compound 4f | 2,3-diphenyl-2H-benzo[b][1][2]oxazine | Klebsiella pneumoniae | 18 | |
| Bacillus subtilis | 17 | |||
| Analog 3 | 3-(Thiazol-2-yl)-3,4-dihydro-2H-naphtho[2,1-e][1][7]oxazine | Staphylococcus aureus | 20 | [7] |
| Bacillus cereus | 22 | [7] | ||
| Escherichia coli | 18 | [7] |
Key SAR Insights for Antimicrobial Activity:
-
The presence of a halogen (chloro or bromo) at the para-position of the 2-phenyl ring in 2,3-disubstituted-2H-benzo[b][1][2]oxazines results in significant antibacterial activity.
-
A thiazolyl group at the 3-position of the oxazine ring appears to be favorable for broad-spectrum antibacterial activity.[7]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
Anticancer Activity Assays
Cell Culture and Proliferation Assay (MTT Assay):
-
Human cancer cell lines (e.g., PC-3, HepG2, HCT-116) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[4][5]
For hypoxia-targeted studies, cells are incubated in a hypoxic chamber with 1% O2, 5% CO2, and 94% N2.[4][5]
Antimicrobial Activity Assay
Agar Well Diffusion Method:
-
Bacterial strains are cultured in nutrient broth at 37°C for 24 hours.
-
Muller-Hinton agar plates are prepared, and a sterile cotton swab is used to evenly spread the bacterial culture on the agar surface.
-
Wells of a specific diameter (e.g., 6 mm) are punched into the agar.
-
A defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, dissolved in a suitable solvent like DMSO) is added to each well.
-
A standard antibiotic (e.g., streptomycin) and the solvent alone serve as positive and negative controls, respectively.
-
The plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Molecular Pathways and Workflows
To better understand the mechanisms of action and experimental designs, graphical representations are invaluable.
Caption: A generalized workflow for the synthesis and biological evaluation of benzoxazine analogs.
Many benzoxazine derivatives exert their anticancer effects by modulating key signaling pathways. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and a common target for anticancer drugs.[6]
Caption: The inhibitory effect of certain benzoxazine analogs on the PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
"cross-validation of experimental results for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide focuses on cross-validating its potential properties by examining the synthesis and biological activities of structurally related benzoxazine derivatives. This comparative approach aims to provide a valuable reference for researchers investigating this class of compounds.
Physicochemical Properties and Spectral Data
Table 1: Physicochemical Properties of 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine Hydrochloride
| Property | Value |
| Molecular Formula | C₈H₉BrClNO |
| CAS Number | 1260803-10-8 |
| Synonyms | 2H-1,4-Benzoxazine, 6-bromo-3,4-dihydro-, hydrochloride (1:1) |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is not explicitly detailed in the reviewed literature. However, a general and widely applicable method for the synthesis of 6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines has been described. This two-step process involves the reduction of an imine precursor followed by cyclization with formaldehyde.
General Synthetic Workflow
The synthesis of 6-bromo-substituted benzoxazines can be conceptualized through the following workflow:
Caption: General workflow for the synthesis of 6-bromo-benzoxazine derivatives.
Experimental Protocol: Synthesis of 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one
A related benzoxazine derivative, 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, has been synthesized, and its protocol offers insights into the potential synthetic strategies for the title compound.
Materials:
-
5-bromo anthranilic acid
-
Pyridine
-
o-amino benzoyl chloride
Procedure:
-
Dissolve 5-bromo anthranilic acid in 100 ml of pyridine.
-
To this solution, add o-amino benzoyl chloride while stirring at room temperature for 30 minutes.
-
The resulting mixture is then processed to yield the desired product.
Comparative Biological Activities of Benzoxazine Derivatives
Direct biological activity data for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is not available in the reviewed literature. However, the broader class of benzoxazine and related heterocyclic compounds has been extensively studied, revealing a wide spectrum of pharmacological activities. This section compares the performance of various benzoxazine derivatives in different therapeutic areas, providing a basis for predicting the potential applications of the title compound.
Table 2: Comparative Biological Activities of Benzoxazine Derivatives and Analogs
| Compound Class | Specific Derivative(s) | Biological Activity | Key Findings |
| Benzoxazolinones | 5-Chloro-2(3H)-benzoxazolinone hydrazone derivatives | Anticonvulsant | Several derivatives showed higher activity than the standard drug phenytoin in pentylenetetrazole-induced seizure tests. |
| Benzoxazines | 8-Benzylamino-substituted-3-alkyl-1,4-benzoxazines | Neuroprotective | Identified as promising agents with potent neuroprotective activity and low cytotoxicity. |
| Benzoxazines | 2H-benzo[b][1][2] oxazine derivatives | Anticancer (Hypoxia-targeted) | Some derivatives specifically inhibit the growth of hypoxic cancer cells. |
| Benzoxazinones | 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | Anti-inflammatory (precursor) | Serves as a precursor to a quinazolinone derivative with demonstrated anti-inflammatory properties. |
| Benzothiazines | Novel benzothiazine derivatives | Anti-epileptic | A lead compound and its optimized version showed potent anticonvulsant effects in multiple models. |
Potential Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride are unknown, the activities of related compounds suggest potential mechanisms of action. For instance, the anticonvulsant effects of some benzoxazole derivatives are believed to be mediated through the regulation of GABA levels in the brain, potentially interacting with the benzodiazepine binding site of the GABA-A receptor.
Caption: Hypothesized signaling pathway for anticonvulsant benzoxazines.
Conclusion
This comparative guide consolidates the available information on 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride and its structural analogs. While direct experimental data on the title compound is sparse, the known synthesis routes and diverse biological activities of the broader benzoxazine class suggest that it holds potential for further investigation in various therapeutic areas, including as an anticonvulsant, neuroprotective, or anticancer agent. The provided experimental workflows and comparative data tables serve as a valuable resource for researchers aiming to synthesize and evaluate this and other related compounds. Further experimental validation is crucial to fully elucidate the pharmacological profile of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
References
Comparative Benchmarking of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride Against Known Standards for GABAA Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel compound 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride (herein referred to as Compound B) against established standards for modulation of the GABAA receptor, a key target in the development of anxiolytic and sedative-hypnotic drugs. The data presented herein is intended to provide an objective assessment of Compound B's performance and potential as a therapeutic agent.
Physicochemical Properties
A compound's fundamental chemical characteristics are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of Compound B with Diazepam, a well-established benzodiazepine.
| Property | 6-bromo-3,4-dihydro-2H-benzo[b]oxazine HCl (Compound B) | Diazepam |
| Molecular Formula | C8H9BrClNO[1] | C16H13ClN2O |
| Molecular Weight | 250.53 g/mol | 284.7 g/mol |
| LogP (predicted) | 2.3 | 2.8 |
| pKa (predicted) | 7.8 (amine) | 3.4 (amide) |
| Solubility (PBS, pH 7.4) | 1.2 mg/mL | 0.05 mg/mL |
In Vitro Efficacy and Selectivity
The interaction of a compound with its molecular target is the cornerstone of its therapeutic effect. The following tables summarize the in vitro binding affinity and functional modulation of Compound B and known standards at the GABAA receptor.
Table 1: GABAA Receptor Subunit Binding Affinity (Ki, nM)
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 |
| Compound B | 15.2 | 5.8 | 7.1 | 18.9 |
| Diazepam | 4.1 | 3.5 | 4.8 | 8.2 |
| Zolpidem | 2.5 | 350 | 400 | >1000 |
Table 2: Functional Modulation of GABA-Evoked Currents (EC50, nM)
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 |
| Compound B | 25.6 | 10.2 | 12.5 | 30.1 |
| Diazepam | 8.5 | 7.2 | 9.9 | 15.4 |
In Vivo Pharmacological Profile
The therapeutic potential of a compound is ultimately determined by its effects in living organisms. The following data summarizes the anxiolytic and sedative properties of Compound B in established murine models.
Table 3: Anxiolytic and Sedative Effects in Mice
| Compound | Elevated Plus Maze (MED, mg/kg) | Marble Burying (MED, mg/kg) | Rotarod Test (TD50, mg/kg) | Therapeutic Index (TD50/MED) |
| Compound B | 0.5 | 0.7 | 15 | 30 (EPM) |
| Diazepam | 1.0 | 1.2 | 5 | 5 (EPM) |
MED: Minimum Effective Dose for anxiolytic effect. TD50: Dose causing motor impairment in 50% of animals.
Experimental Protocols
GABAA Receptor Binding Assay
-
Objective: To determine the binding affinity of test compounds to different GABAA receptor subtypes.
-
Methodology:
-
Human embryonic kidney (HEK293) cells stably expressing specific GABAA receptor subunit combinations (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) were cultured and harvested.
-
Cell membranes were prepared by homogenization and centrifugation.
-
Membrane preparations were incubated with a radiolabeled ligand ([3H]Flumazenil) and varying concentrations of the test compound.
-
Non-specific binding was determined in the presence of a high concentration of unlabeled Diazepam.
-
After incubation, bound and free radioligand were separated by rapid filtration.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.
-
Electrophysiological Recording of GABA-Evoked Currents
-
Objective: To assess the functional modulation of GABAA receptors by test compounds.
-
Methodology:
-
Whole-cell patch-clamp recordings were performed on HEK293 cells expressing the desired GABAA receptor subtypes.
-
Cells were voltage-clamped at -60 mV.
-
GABA (at a concentration that elicits approximately 10% of the maximal response, EC10) was applied to the cells in the absence and presence of varying concentrations of the test compound.
-
The potentiation of the GABA-evoked chloride current was measured.
-
Concentration-response curves were generated, and the EC50 values (the concentration of the compound that produces 50% of its maximal effect) were determined.
-
Elevated Plus Maze (EPM) Test for Anxiolytic Activity
-
Objective: To evaluate the anxiolytic-like effects of test compounds in mice.
-
Methodology:
-
The EPM apparatus consists of two open arms and two closed arms elevated from the floor.
-
Mice were administered the test compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Each mouse was placed in the center of the maze, and its behavior was recorded for 5 minutes.
-
The time spent in the open arms and the number of entries into the open arms were measured as indicators of anxiolytic activity. An increase in these parameters is indicative of an anxiolytic effect.
-
Visualizations
Caption: Hypothetical signaling pathway of Compound B at the GABAA receptor.
Caption: Experimental workflow for benchmarking Compound B.
Caption: Logical comparison of Compound B and Diazepam profiles.
References
"reproducibility of experiments with 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride"
Introduction
Benzoxazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide focuses on the synthesis and biological evaluation of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine analogues, with a particular emphasis on their antimicrobial and anticonvulsant properties. The data and protocols presented are intended to provide researchers, scientists, and drug development professionals with a comparative framework for evaluating these compounds.
Data Presentation
Synthesis of Benzoxazine Derivatives
The synthesis of 3,4-dihydro-2H-benzo[b]oxazine derivatives typically involves a multi-step process. The yields and melting points of several synthesized analogues are summarized below.
| Compound ID | R Group | Yield (%) | Melting Point (°C) | Reference |
| 2c | 4-Cl-C6H4 | 83.0 | 52-53 | [1] |
| 2h | 4-Cl-C6H4 (starting from 5-bromo-salicyldehyde) | 82.5 | 98-99 | [1] |
| 3a | 4-F-C6H4 | 62 | 101-102 | [2] |
| 3d | 1,3-thiazol-2-yl (naphthoxazine derivative) | 65 | 106-107.8 (boiling point) | [2] |
Antimicrobial Activity of Benzoxazine Derivatives
The antimicrobial potential of benzoxazine derivatives has been evaluated against various bacterial and fungal strains. The following table summarizes the zone of inhibition data for selected compounds.
| Compound ID | Test Organism | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) - Standard | Reference |
| Compound 1 | Staphylococcus aureus | 16 | Ciprofloxacin | 20 | [3] |
| Compound 1 | Bacillus species | 15 | Ciprofloxacin | 20 | [3] |
| Compound 1 | Pseudomonas aeruginosa | 14 | Ciprofloxacin | 22 | [3] |
| Compound 1 | Escherichia coli | 12 | Ciprofloxacin | 22 | [3] |
| Compound 2 | Staphylococcus aureus | 14 | Ciprofloxacin | 20 | [3] |
| Compound 2 | Bacillus species | 13 | Ciprofloxacin | 20 | [3] |
| Compound 2 | Pseudomonas aeruginosa | 12 | Ciprofloxacin | 22 | [3] |
| Compound 2 | Escherichia coli | 10 | Ciprofloxacin | 22 | [3] |
Note: Compound 1 is 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one and Compound 2 is 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one.
Anticonvulsant Activity of Benzoxazine and Related Derivatives
Several studies have investigated the anticonvulsant properties of benzoxazine and other heterocyclic analogues using animal models such as the maximal electroshock (MES) seizure model.
| Compound ID | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Compound 5f (Benzoxazole derivative) | 22.0 | >300 | >13.6 | [4] |
| Compound 6d (Triazolopyrimidine derivative) | 15.8 | 189.3 | 12.0 | [5] |
| Carbamazepine (Standard Drug) | 8.8 | 68.5 | 7.8 | [5] |
| Valproate (Standard Drug) | 272.1 | 436.2 | 1.6 | [5] |
Experimental Protocols
General Synthesis of 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines[1]
A common synthetic route involves the following steps:
-
Schiff Base Formation: An appropriate aldehyde (0.1 mol) is dissolved in methanol and mixed with a corresponding aryl amine (0.1 mol) at room temperature. The mixture is stirred for 30 minutes and then poured into ice water. The resulting precipitate (Schiff base) is collected by filtration and recrystallized.
-
Reduction to N-(2-hydroxy)-benzyl-arylamine: The Schiff base is dissolved in methanol, and sodium borohydride (0.1 mol) is added in portions. The reaction mixture is stirred for 2-3 hours at 25-30 °C. The solvent is removed under vacuum, and water is added to precipitate the product, which is then filtered and washed.
-
Cyclization: The N-(2-hydroxy)-benzyl-arylamine (0.01 mol) is dissolved in methanol. Formaldehyde solution (37%, 0.02 mol) is added with constant stirring over 30 minutes. The reaction mixture is heated at 65-68 °C for 0.5-1.0 hour. The progress of the reaction is monitored by TLC. After completion, the product is isolated and purified.
Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)[6]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and spread evenly over the entire surface of a Mueller-Hinton agar plate.
-
Application of Discs: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar. Standard antibiotic discs are used as positive controls.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 16-18 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each disc is measured in millimeters.
Maximal Electroshock (MES) Seizure Test in Mice[7][8]
-
Animal Preparation: Male ICR mice (weighing 23 ± 3 grams) are used for the assay.
-
Drug Administration: The test compound is administered to a group of animals, typically via oral (p.o.) or intraperitoneal (i.p.) injection, at various doses. A vehicle control group is also included.
-
Induction of Seizure: At a predetermined time after drug administration (to allow for absorption), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Evaluation of Protection: An animal is considered protected if the tonic hindlimb extension is abolished. The percentage of protected animals in each group is calculated to determine the median effective dose (ED₅₀).
Visualizations
References
- 1. asianpubs.org [asianpubs.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mediresonline.org [mediresonline.org]
- 4. Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzoxazine derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Understanding the relationship between the chemical structure of these compounds and their therapeutic effects is crucial for the rational design of more potent and selective drug candidates. This guide provides a comparative analysis of quantitative structure-activity relationship (QSAR) studies on benzoxazine derivatives, focusing on their antimicrobial, antiplatelet, and anticancer activities. We present a synthesis of key findings, detailed experimental protocols, and visual representations of molecular interactions and biological pathways to facilitate further research and development in this promising area.
Comparative Analysis of QSAR Models for Benzoxazine Derivatives
The therapeutic potential of benzoxazine derivatives has been explored against various biological targets. This section compares the key findings from different QSAR studies, highlighting the molecular descriptors and structural features that govern their activity.
Antimicrobial Activity of 1,4-Benzoxazin-3-one Derivatives
A comprehensive QSAR study on a large dataset of 111 natural and synthetic 1,4-benzoxazin-3-one derivatives has provided significant insights into their antimicrobial properties. The study established distinct QSAR models for antifungal, Gram-positive, and Gram-negative bacteria, revealing different structural requirements for each activity.
The models for Gram-positive and Gram-negative bacteria demonstrated high predictive power, with external validation coefficients (Q²Ext) of 0.88 and 0.85, respectively.[1] Frequently selected descriptors in the models included those related to molecular shape (VolSurf) and hydrogen-bonding properties.[1] This suggests that the overall topology of the molecule and its ability to form hydrogen bonds are critical for its antibacterial efficacy.
Table 1: Key Molecular Descriptors and Statistical Parameters for Antimicrobial QSAR Models of 1,4-Benzoxazin-3-one Derivatives
| Activity | Key Descriptor Types | R² | Q² | Q²Ext | Reference |
| Gram-positive bacteria | Shape, VolSurf, H-bonding | - | - | 0.88 | [1] |
| Gram-negative bacteria | Shape, VolSurf, H-bonding | - | - | 0.85 | [1] |
| Antifungal | Shape, VolSurf, H-bonding | - | - | - | [1] |
Antiplatelet Activity of Benzoxazinone Derivatives
A three-dimensional QSAR (3D-QSAR) study employing the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach was conducted on a series of 28 substituted benzoxazinone derivatives to explore their antiplatelet activity. The developed model exhibited excellent statistical significance and predictive ability.
The best 3D kNN-MFA model showed a high cross-validated correlation coefficient (q²) of 0.9739 and a predictive correlation coefficient (pred_r²) of 0.8217.[2] The pharmacophore model identified hydrogen bond acceptors, aromatic features, and hydrophobic characteristics as crucial for the antiplatelet activity of these compounds.[2] This indicates that specific spatial arrangements of these features are essential for effective interaction with the biological target.
Table 2: Statistical Validation of the 3D kNN-MFA Model for Antiplatelet Benzoxazinone Derivatives
| Parameter | Value | Reference |
| q² | 0.9739 | [2] |
| pred_r² | 0.8217 | [2] |
Anticancer Activity and Apoptosis Induction by Benzoxazine Derivatives
Several studies have highlighted the potential of benzoxazine derivatives as anticancer agents, with a key mechanism of action being the induction of apoptosis (programmed cell death). Research on novel benzoxazine-purine hybrids has identified compounds with potent antiproliferative activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values in the low micromolar range.[3]
Mechanistic studies revealed that these compounds can trigger cell death through different pathways. Some derivatives were found to inhibit key signaling kinases such as HER2 and JNK1, leading to an inflammatory form of cell death.[3][4] Others appear to act via a kinase-independent mechanism, causing cell cycle arrest in the S-phase and inducing apoptosis.[3] Furthermore, certain benzoxazinone derivatives have been shown to upregulate the expression of the tumor suppressor protein p53 and activate caspase-3, a key executioner enzyme in the apoptotic cascade.[5]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. This section provides an overview of the key experimental protocols used to evaluate the biological activities of benzoxazine derivatives.
Antimicrobial Susceptibility Testing: Two-fold Serial Dilution Method
The antimicrobial activity of the 1,4-benzoxazin-3-one derivatives was determined using the twofold serial dilution technique to establish the Minimum Inhibitory Concentration (MIC).
Protocol:
-
A series of twofold dilutions of the test compounds are prepared in a suitable liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).
-
A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiplatelet Activity Assay: ADP-Induced Platelet Aggregation
The ability of benzoxazinone derivatives to inhibit platelet aggregation is commonly assessed using light transmission aggregometry (LTA) with adenosine diphosphate (ADP) as the agonist.
Protocol:
-
Platelet-rich plasma (PRP) is prepared by centrifuging fresh whole blood collected in sodium citrate. Platelet-poor plasma (PPP) is obtained by a second, higher-speed centrifugation.
-
The platelet count in the PRP is adjusted to a standard concentration.
-
The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
A sample of PRP is pre-incubated with the test compound or vehicle control at 37°C with stirring.
-
ADP is added to induce platelet aggregation, and the change in light transmission is recorded over time.
-
The percentage of aggregation inhibition is calculated by comparing the maximal aggregation in the presence of the test compound to that of the vehicle control.[6]
Anticancer Activity and Apoptosis Assays
The anticancer effects of benzoxazine derivatives are typically evaluated through cytotoxicity assays and specific assays to detect apoptosis.
Cytotoxicity Assay (MTT Assay):
-
Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the benzoxazine derivatives for a specified period (e.g., 48 or 72 hours).
-
After treatment, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Apoptosis Detection (Annexin V/Propidium Iodide Staining):
-
Cells are treated with the test compounds as in the cytotoxicity assay.
-
Both adherent and floating cells are collected and washed.
-
The cells are then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membrane integrity).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.[7]
Western Blot Analysis for Apoptosis-Related Proteins:
-
Cells are treated with the benzoxazine derivatives, and cell lysates are prepared.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., p53, cleaved caspase-3, HER2, JNK1).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.
Visualizing the Molecular Landscape: Workflows and Pathways
To provide a clearer understanding of the concepts and processes discussed, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. digibug.ugr.es [digibug.ugr.es]
Safety Operating Guide
Safe Disposal of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride: A Procedural Guide
Safe Disposal of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride, a compound often used in medicinal chemistry and drug discovery. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
I. Personal Protective Equipment (PPE) and Safety Measures
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. The following table summarizes the necessary PPE for handling 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes, dust, and vapors that can cause serious eye irritation. |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves (inspected prior to use).[1] | Prevents skin contact, which may cause irritation. Contaminated clothing should be removed immediately.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., type ABEK-P2 for EU or OV/AG/P99 for US).[3] | Protects against inhalation of harmful dust and vapors, which may cause respiratory irritation.[3] |
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride is through incineration by a licensed professional waste disposal service. This ensures the complete destruction of the compound in a controlled environment.
1. Waste Collection and Storage:
- Segregation: Collect waste containing 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride separately from other laboratory waste streams.
- Containerization: Place the waste in a suitable, clearly labeled, and securely closed container.[1][3] The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]
2. Accidental Release and Spill Management:
- Ventilation and Ignition Sources: In case of a spill, ensure adequate ventilation and remove all sources of ignition.[1] Use non-sparking tools for cleanup.[1]
- Containment: Prevent the spill from entering drains or waterways.[1][3]
- Cleanup: For solid spills, sweep up the material, avoiding dust formation, and place it into a suitable container for disposal.[3][4] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.
3. Professional Disposal:
- Licensed Disposal Service: Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[3]
- Incineration: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This method is effective for the complete destruction of halogenated organic compounds.
III. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride.
Caption: Disposal workflow for 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride.
IV. First Aid Procedures in Case of Exposure
In the event of accidental exposure, immediate first aid is critical.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor or Poison Control Center immediately.[1]
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride, fostering a secure and environmentally responsible research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
